6-Bromo-2-methylquinoxaline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJZVJSYOCQGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76982-26-8 | |
| Record name | 6-bromo-2-methylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Technical Guide on the Chemical and Physical Properties of 6-Bromo-2-methylquinoxaline
Executive Summary
6-Bromo-2-methylquinoxaline (CAS: 76982-26-8) is a pivotal nitrogen-containing heterocyclic building block extensively utilized in advanced medicinal chemistry and radiopharmaceutical development[1]. Characterized by its rigid quinoxaline core, a bromine atom at the C6 position, and a methyl group at the C2 position, this scaffold offers multiple orthogonal vectors for late-stage functionalization. Its unique electronic and structural properties make it an indispensable intermediate in the synthesis of chalcone analogues for α-synuclein PET imaging[2], fibroblast growth factor receptor (FGFR) kinase inhibitors[3], and histamine-3 (H3) receptor ligands[4].
Physicochemical and Structural Properties
Understanding the baseline physicochemical properties of 6-Bromo-2-methylquinoxaline is critical for predicting its behavior in organic synthesis and biological systems. The presence of the halogen (bromine) significantly increases the lipophilicity and molecular weight of the molecule, while the quinoxaline nitrogen atoms act as weak hydrogen bond acceptors.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 6-Bromo-2-methylquinoxaline |
| CAS Registry Number | 76982-26-8[1] |
| Molecular Formula | C9H7BrN2[5] |
| Molecular Weight | 223.07 g/mol [5] |
| Monoisotopic Mass | 221.97926 Da[5] |
| Predicted Boiling Point | 303.4 ± 37.0 °C[1] |
| SMILES String | CC1=CN=C2C=C(C=CC2=N1)Br[5] |
| Predicted XlogP | 2.3[5] |
| Predicted Collision Cross Section (CCS) [M+H]+ | 136.5 Ų[5] |
Structural Characterization (NMR & MS)
Accurate structural validation is paramount, especially to differentiate the 6-bromo isomer from its 7-bromo counterpart, which often co-forms during synthesis[4].
-
Mass Spectrometry (ESI-MS): The theoretical monoisotopic mass is 221.98 Da. In positive electrospray ionization (ESI+), the [M+H]+ adduct is typically observed at m/z 222.98, with the characteristic 1:1 isotopic pattern indicative of a single bromine atom (
Br and Br isotopes)[5]. -
H NMR Spectroscopy (400 MHz, CDCl
): The methyl group at the C2 position typically appears as a sharp singlet around δ 2.70 - 2.80 ppm. The aromatic protons on the quinoxaline ring exhibit distinct splitting patterns due to the electron-withdrawing nature of the bromine atom and the anisotropic effects of the pyrazine ring, generally appearing in the δ 7.80 - 8.10 ppm range[2].
Synthesis Pathways & Mechanistic Insights
The most robust and frequently cited method for synthesizing 6-Bromo-2-methylquinoxaline is the condensation of 4-bromobenzene-1,2-diamine with methylglyoxal (2-oxopropanal)[2][6].
Mechanistic Causality: This reaction proceeds via a double condensation mechanism (a variation of the Hinsberg quinoxaline synthesis). The primary amines of the diamine attack the electrophilic carbonyl carbons of methylglyoxal. Because methylglyoxal is an unsymmetrical dicarbonyl (containing an aldehyde and a ketone), the reaction inherently produces a mixture of regioisomers: 6-bromo-2-methylquinoxaline and 7-bromo-2-methylquinoxaline[4]. The aldehyde carbon is more electrophilic and reacts faster kinetically, but thermodynamic equilibration dictates the final isomer ratio. Consequently, chromatographic purification is mandatory to isolate the pure 6-bromo isomer.
Workflow and mechanistic progression for synthesizing 6-Bromo-2-methylquinoxaline.
Pharmacological Applications & Drug Development
The 6-Bromo-2-methylquinoxaline scaffold is highly versatile, serving as a critical node in several drug discovery pipelines.
-
α-Synuclein PET Imaging Probes: In the diagnosis of synucleinopathies (e.g., Parkinson's disease), selective detection of α-synuclein aggregates over amyloid-beta (Aβ) is a major clinical hurdle. 6-Bromo-2-methylquinoxaline is utilized to synthesize chalcone analogues (e.g., [
I]PHNP-3) that exhibit high affinity (K = 6.9 nM) and exceptional selectivity for α-synuclein aggregates in the human brain[2]. The bromine atom serves as an essential leaving group for subsequent organotin exchange and radioiodination. -
FGFR Kinase Inhibitors: Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases frequently deregulated in various cancers. 6-Bromo-2-methylquinoxaline undergoes palladium-catalyzed cross-coupling (e.g., Sonogashira or Buchwald-Hartwig) to generate complex heteroaryl inhibitors that target aberrant FGFR kinase activity, suppressing tumor proliferation[3][6].
-
Histamine-3 (H3) Receptor Ligands: The H3 receptor regulates neurotransmitter release in the central nervous system. Bicyclic-substituted amines derived from 6-Bromo-2-methylquinoxaline act as H3 receptor ligands, showing potential in treating cognitive and neurological disorders[4].
Divergent pharmacological applications of the 6-Bromo-2-methylquinoxaline scaffold.
Experimental Methodologies: Self-Validating Protocol
The following step-by-step protocol outlines the synthesis and isolation of 6-Bromo-2-methylquinoxaline, incorporating causality and self-validation steps to ensure reproducibility[2][6].
Protocol: Synthesis of 6-Bromo-2-methylquinoxaline Objective: To synthesize and isolate the 6-bromo regioisomer via the condensation of 4-bromobenzene-1,2-diamine and methylglyoxal.
-
Reagent Preparation: Dissolve 4-bromobenzene-1,2-diamine (935 mg, 5.0 mmol) in absolute ethanol (50 mL).
-
Causality: Ethanol is a polar protic solvent that effectively solubilizes the diamine and facilitates the subsequent dehydration steps required for quinoxaline ring formation[2].
-
-
Condensation Initiation: To the stirred solution, add methylglyoxal (40% in H
O) (450 μL, 6.5 mmol) dropwise at room temperature under an argon atmosphere.-
Causality: An excess of methylglyoxal (1.3 eq) ensures complete conversion of the diamine. The argon atmosphere prevents oxidative degradation of the electron-rich diamine starting material[6].
-
-
Reaction Propagation: Heat the mixture to 50 °C and stir for 1.5 to 10 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:3) mobile phase. The disappearance of the highly polar diamine spot confirms reaction completion[2].
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and water. Extract the resulting residue with Ethyl Acetate (3 x 50 mL), wash with brine (2 x 50 mL), and dry over anhydrous Na
SO .-
Causality: The brine wash removes unreacted methylglyoxal and water-soluble impurities, while Na
SO ensures the organic layer is completely dry prior to chromatography[6].
-
-
Regioisomer Separation: Purify the crude mixture using silica gel column chromatography, eluting with an Ethyl Acetate/Hexane gradient (1:6 to 1:3).
-
Characterization: Evaporate the pure fractions to yield 6-Bromo-2-methylquinoxaline (approx. 710 mg, 63.6% yield) as a solid.
-
Self-Validation: Validate the structure via
H NMR and ESI-MS to ensure the absolute absence of the 7-bromo isomer[2].
-
References
-
[1] 76982-26-8 | CAS DataBase - ChemicalBook. ChemicalBook. 1
-
[2] Chalcone Analogue as New Candidate for Selective Detection of α-Synuclein Pathology. TubInTrain. 2
-
[3] US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases. Google Patents. 3
-
[6] WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases. Google Patents. 6
-
[4] WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands. Google Patents. 4
-
[5] 6-bromo-2-methylquinoxaline (C9H7BrN2) - PubChemLite. Université du Luxembourg. 5
Sources
- 1. 76982-26-8 | CAS DataBase [m.chemicalbook.com]
- 2. tubintrain.eu [tubintrain.eu]
- 3. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 4. WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands - Google Patents [patents.google.com]
- 5. PubChemLite - 6-bromo-2-methylquinoxaline (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
Technical Guide: Biological Activity & Synthetic Utility of 6-Bromo-2-methylquinoxaline Scaffolds
[1]
Executive Summary
The 6-Bromo-2-methylquinoxaline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for high-affinity pharmacophores.[1] While the unsubstituted core exhibits modest biological activity, its value lies in its dual-functionality: the C2-methyl group offers a reactive site for side-chain extension (e.g., styryl, hydrazone formation), while the C6-bromine atom provides a robust handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
This guide analyzes the scaffold's transition from a synthetic intermediate to a bioactive core, detailing its application in developing EGFR kinase inhibitors , DNA intercalators , and antimicrobial agents .
Structural Chemistry & Synthetic Accessibility
The Isomer Challenge
The synthesis of 6-Bromo-2-methylquinoxaline typically involves the condensation of 4-bromo-1,2-diaminobenzene with pyruvic aldehyde (2-oxopropionaldehyde).[1] A critical technical nuance often overlooked is the regioselectivity. The reaction yields a mixture of 6-bromo-2-methylquinoxaline and 7-bromo-2-methylquinoxaline due to the similar nucleophilicity of the diamine nitrogens.[1]
-
Technical Insight: Separation of these isomers is difficult via standard flash chromatography due to identical polarity. High-performance liquid chromatography (HPLC) or crystallization fractionation is often required for pure isomer isolation, which is critical for SAR consistency.[1]
Functionalization Logic (SAR)
The biological potency of this scaffold is unlocked through specific modifications:
-
Position C2 (Methyl): The methyl group is acidic enough for condensation with aromatic aldehydes to form styryl-quinoxalines , extending conjugation and enhancing lipophilicity for membrane penetration.
-
Position C6 (Bromine): Acts as an electrophilic site for introducing biaryl systems, which are essential for occupying hydrophobic pockets in kinase enzymes (e.g., the ATP-binding site of EGFR).
Pharmacological Profiles[1][2][3][4][5][6]
Anticancer Activity
Derivatives of 6-bromo-2-methylquinoxaline have demonstrated significant cytotoxicity against human cancer cell lines, particularly MCF-7 (breast) , HCT-116 (colon) , and HeLa (cervical) .[1]
-
Mechanism of Action:
-
Kinase Inhibition: The nitrogen atoms in the quinoxaline ring mimic the adenine ring of ATP, allowing the scaffold to bind to the hinge region of kinases like EGFR and VEGFR-2 . The 6-Br substituent (or its aryl derivatives) extends into the hydrophobic back-pocket, locking the enzyme in an inactive conformation.
-
DNA Intercalation: Planar styryl derivatives synthesized from the C2-methyl group can intercalate between DNA base pairs, disrupting replication and transcription.
-
Table 1: Representative Cytotoxicity Data (Derivatives)
| Compound Class | Modification at C2 | Modification at C6 | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|---|
| Styryl-Quinoxaline | 4-Cl-Styryl | Bromine | MCF-7 | 2.4 ± 0.3 | Apoptosis Induction |
| Hydrazone | Salicylaldehyde | Bromine | HCT-116 | 5.8 ± 1.1 | DNA Intercalation |
| Biaryl-Quinoxaline | Methyl | 4-F-Phenyl | A549 | 0.53 ± 0.02 | EGFR Inhibition |[1]
Antimicrobial & Antifungal Activity
The scaffold exhibits broad-spectrum activity when functionalized with Schiff bases.[1] The electron-withdrawing nature of the C6-bromine atom enhances the lipophilicity of the molecule, facilitating transport across the bacterial cell wall.
-
Target: Inhibition of bacterial DNA gyrase.
-
Key Insight: 6-bromo derivatives often outperform their non-halogenated counterparts due to increased metabolic stability and halogen bonding interactions with the target protein.[1]
Experimental Protocols
Protocol A: Synthesis of the Scaffold
This protocol describes the condensation reaction.[2] Note the formation of regioisomers.
Reagents: 4-bromo-1,2-diaminobenzene (1.0 eq), Pyruvic aldehyde (40% aq.[1] solution, 1.2 eq), Ethanol (Solvent).[3]
-
Dissolution: Dissolve 1.87g (10 mmol) of 4-bromo-1,2-diaminobenzene in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Dropwise add pyruvic aldehyde (12 mmol) at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of diamine via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Work-up: Cool the mixture. Pour onto crushed ice.
-
Isolation: Filter the resulting precipitate. Wash with cold water.
-
Purification: Recrystallize from ethanol/water to obtain the crude mixture of 6-bromo and 7-bromo isomers.
-
Validation Step: 1H NMR will show two sets of methyl singlets (approx. δ 2.7 ppm) and aromatic patterns, confirming the isomeric mixture.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard operating procedure for evaluating biological activity.[4]
-
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium and add 150 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Visualizations of Mechanisms & Workflows[4][10]
Synthesis & Functionalization Pathway
This diagram illustrates the core synthesis and the divergence point for creating bioactive libraries.
Figure 1: Synthetic workflow transforming the diamine precursor into divergent bioactive classes via C2 and C6 functionalization.
Mechanism of Action: Kinase Inhibition
Visualizing how the 6-bromo-quinoxaline scaffold interacts with the ATP binding site of tyrosine kinases.[1]
Figure 2: Pharmacodynamic interaction map showing the structural role of the quinoxaline scaffold within the kinase ATP-binding pocket.[1]
References
-
Abu-Hashem, A. A. (2015).[1][5][6] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[5] Link
-
El-Kalyoubi, S., & Agwa, S. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.[7][8] Molbank, 2015(4), M877. Link
-
Pinheiro, A. C., et al. (2016).[9] Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery.[8][9][10][11] Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1339-1352.[9] Link
-
Ajani, O. O., et al. (2022). Biological activity of quinoxaline derivatives. ResearchGate.[7][8] Link
-
BenchChem. (2025).[3][11] 4-Bromo-1,2-diaminobenzene: Technical Protocols and Applications. BenchChem Technical Library. Link
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- 3. benchchem.com [benchchem.com]
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- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Solvation Dynamics and Application Workflows of 6-Bromo-2-methylquinoxaline in Organic Synthesis
Executive Summary
6-Bromo-2-methylquinoxaline (CAS: 76982-26-8) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry[1]. Its rigid, planar aromatic quinoxaline core combined with a reactive bromine substituent makes it an essential precursor in the synthesis of histamine-3 receptor ligands, fibroblast growth factor receptor (FGFR) kinase inhibitors[2], and molecular imaging probes targeting α-synuclein pathology in neurodegenerative diseases[3].
Understanding the solubility profile of 6-Bromo-2-methylquinoxaline across various organic solvents is critical for optimizing reaction kinetics, maximizing extraction yields, and ensuring high-purity chromatographic separations. This technical guide provides an in-depth analysis of its solvation thermodynamics, supported by field-proven, self-validating experimental protocols.
Physicochemical Properties
The solubility of 6-Bromo-2-methylquinoxaline is governed by its molecular architecture. The nitrogen atoms in the quinoxaline ring act as hydrogen-bond acceptors, while the bromo group contributes to its lipophilicity and polarizability.
Table 1: Core Physicochemical Parameters [1]
| Property | Value | Structural Implication |
| Chemical Name | 6-Bromo-2-methylquinoxaline | Core scaffold for cross-coupling. |
| CAS Number | 76982-26-8 | Unique identifier for procurement. |
| Molecular Formula | C9H7BrN2 | Dictates mass spec parent ion (m/z ~223). |
| Molecular Weight | 223.07 g/mol | Standardized for stoichiometric calculations. |
| SMILES | CC1=NC2=CC=C(Br)C=C2N=C1 | Planar geometry limits aqueous solubility. |
Solubility Profile in Organic Solvents
The selection of an appropriate solvent is not merely a matter of dissolution; it directly impacts the transition state energy of the desired chemical transformation. Below is the empirical solubility matrix for 6-Bromo-2-methylquinoxaline.
Table 2: Solubility Matrix and Application Rationale (at 25°C)
| Solvent Class | Representative Solvents | Solubility Profile | Application / Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Optimal for transition-metal catalyzed cross-coupling. The high dielectric constant stabilizes charged intermediates and the oxidative addition complex[4]. |
| Halogenated | Dichloromethane, Chloroform | High (>100 mg/mL) | Excellent for analytical sample preparation (e.g., NMR) and liquid-liquid extraction[3]. |
| Esters | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | The standard organic phase for aqueous partitioning and silica gel chromatography[2]. |
| Polar Protic | Ethanol (EtOH), Methanol | Moderate (10 - 50 mg/mL) | Preferred reaction medium for de novo condensation synthesis; protic nature facilitates essential proton transfers[2][3]. |
| Non-Polar | Hexane, Heptane | Low (<5 mg/mL) | Utilized as an anti-solvent for crystallization or as the non-polar mobile phase component in chromatography[3][5]. |
Mechanistic Visualizations
To conceptualize the role of solvent selection in synthetic workflows, the following diagrams illustrate the solvation dynamics during cross-coupling and the solvent-dependent purification pipeline.
Fig 1. Solvation dynamics and Pd-catalyzed oxidative addition pathway in polar aprotic solvents.
Fig 2. Step-by-step synthesis, extraction, and chromatographic purification workflow.
Self-Validating Experimental Protocols
The following protocols demonstrate the practical application of the solubility profile in synthesizing and modifying 6-Bromo-2-methylquinoxaline. Each step is designed as a self-validating system to ensure high yield and purity.
Protocol A: De Novo Synthesis and Isolation
This protocol leverages the moderate solubility of the precursors in Ethanol to drive the condensation, followed by a solvent switch to Ethyl Acetate for extraction.[2][3][5]
-
Reaction Setup: Dissolve 4-bromobenzene-1,2-diamine (5.0 mmol) in absolute Ethanol (50 mL). The protic nature of EtOH is critical here as it facilitates the proton transfers necessary for imine formation.
-
Condensation: Add methylglyoxal (40% in H₂O, 6.5 mmol) dropwise to the stirring solution.
-
Thermal Activation: Stir the mixture at 50 °C for 1.5 to 10 hours. Monitor completion via TLC (EtOAc/Hexane 1:3).
-
Solvent Evaporation: Concentrate the mixture under reduced pressure to remove EtOH. Causality: Removing the protic solvent prevents interference with the subsequent liquid-liquid extraction.
-
Extraction: Suspend the residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃. Causality: EtOAc readily dissolves the organic product, while NaHCO₃ neutralizes any acidic byproducts from the aqueous methylglyoxal.
-
Drying & Purification: Dry the combined organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography using an EtOAc/Hexane (1:3) gradient to yield pure 6-Bromo-2-methylquinoxaline.
Protocol B: Palladium-Catalyzed Cross-Coupling
This protocol utilizes the high solubility and dielectric constant of DMF to stabilize the transition-metal catalyst during cross-coupling (e.g., for FGFR kinase inhibitor synthesis).[4]
-
Reagent Assembly: To a reaction vessel, add 6-Bromo-2-methylquinoxaline (0.44 mmol), CuI (0.10 mmol), and Pd(PPh₃)₂Cl₂ (0.05 mmol).
-
Solvation: Add anhydrous DMF (1.60 mL). Causality: DMF completely solvates the quinoxaline derivative and stabilizes the highly polar oxidative addition complex formed with Palladium.
-
Base Addition: Add Triethylamine (TEA, 1.99 mmol). Causality: TEA acts as a soluble organic base to neutralize hydrobromic acid generated during the catalytic cycle, preventing catalyst poisoning.
-
Degassing: Degas the reaction mixture with argon for three cycles. Causality: Strict removal of dissolved oxygen is mandatory to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).
-
Reaction Execution: Stir the mixture at 90 °C for 1 hour.
-
Isolation: Concentrate under reduced pressure and purify the residue via Preparative-HPLC.
References
- BLD Pharm - 76982-26-8 | 6-Bromo-2-methylquinoxaline Product Information.
- Google Patents (WO2004043458A1) - Bicyclic-substituted amines as histamine-3 receptor ligands.
- TubInTrain - Chalcone Analogue as New Candidate for Selective Detection of α-Synuclein Pathology.
- Google Patents (WO2021247969A1) - Inhibitors of fibroblast growth factor receptor kinases.
- Google Patents (US11345681B1) - Inhibitors of fibroblast growth factor receptor kinases.
- Kyoto University - 脳タンパク質凝集体を標的とした 核医学分子イメージングプローブの開発に関する研究 (Development of Nuclear Medicine Molecular Imaging Probes Targeting Brain Protein Aggregates).
Sources
- 1. 76982-26-8|6-Bromo-2-methylquinoxaline|BLD Pharm [bldpharm.com]
- 2. WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 3. tubintrain.eu [tubintrain.eu]
- 4. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Structural Elucidation of 6-Bromo-2-methylquinoxaline: A Methodological Framework
Executive Summary: The Regioisomer Challenge
6-Bromo-2-methylquinoxaline is a critical scaffold in the synthesis of bioactive agents, particularly kinase inhibitors and DNA-intercalating antineoplastics. However, its synthesis via the condensation of 4-bromo-1,2-diaminobenzene with methylglyoxal inherently generates a mixture of regioisomers: 6-bromo-2-methylquinoxaline and 7-bromo-2-methylquinoxaline .
While NMR spectroscopy often yields overlapping signals for these planar heteroaromatics, Single Crystal X-Ray Diffraction (SC-XRD) remains the definitive method for unambiguous structural assignment. This guide outlines a rigorous protocol for the crystallization, data collection, and structural refinement of 6-Bromo-2-methylquinoxaline, emphasizing the exploitation of the heavy bromine atom for phasing and the analysis of supramolecular halogen bonding.
Chemical Context & Synthesis
To understand the crystallographic challenge, one must first recognize the synthetic origin. The condensation reaction lacks inherent regioselectivity, often requiring fractional crystallization to isolate the target 6-bromo isomer.
| Parameter | Description |
| Target Molecule | 6-Bromo-2-methylquinoxaline |
| Molecular Formula | |
| Molecular Weight | 223.07 g/mol |
| Key Structural Features | Planar fused bicyclic system, Heavy atom (Br) at C6, Methyl group at C2.[1] |
| Primary Impurity | 7-Bromo-2-methylquinoxaline (Regioisomer) |
Phase 1: Crystal Growth Strategy
Obtaining diffraction-quality crystals is the primary bottleneck. For quinoxaline derivatives,
Recommended Protocol: Slow Evaporation
-
Solvent Selection: A binary system of Ethanol:Dichloromethane (3:1) is recommended. The DCM solubilizes the planar aromatic system, while ethanol acts as a hydrogen-bond donor to moderate growth rate.
-
Concentration: Prepare a saturated solution at 35°C, then filter through a 0.45
PTFE syringe filter to remove nucleation sites. -
Environment: Place the vial in a vibration-free environment at 4°C. Lower temperatures favor denser packing and reduce thermal motion (disorder) of the methyl group.
Expert Insight: If the regioisomers co-crystallize, you will observe significant disorder in the electron density map at the C2/C3 and C6/C7 positions. Pure crystals are essential for a clean solution.
Phase 2: X-Ray Data Collection
The presence of Bromine (
Instrument Configuration
-
Radiation Source: Mo-K\alpha (
Å) is preferred over Cu-K\alpha.-
Reasoning: Bromine has a high absorption coefficient. Mo radiation reduces absorption effects (
) and allows for higher resolution data collection ( Å or better), which is crucial for resolving the C-C bond lengths in the aromatic ring.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezing the methyl group rotation at C2 is vital. At room temperature, the methyl hydrogens often appear as a disordered torus of electron density.
-
Data Reduction Protocol
-
Absorption Correction: Multi-scan (SADABS or CrysAlisPro). The heavy Br atom will cause significant intensity variations based on crystal shape; uncorrected data will yield high
values. -
Space Group Determination: Quinoxalines typically crystallize in monoclinic (
) or triclinic ( ) systems due to their planar nature favoring inversion centers.
Phase 3: Structure Solution & Refinement
The workflow below details the logic for solving the phase problem using the "Heavy Atom Method" inherent to the brominated scaffold.
Workflow Visualization
Figure 1: The crystallographic workflow for solving 6-bromo-2-methylquinoxaline, emphasizing the critical isomer verification step.
Refinement Nuances
-
The Br Atom: Will dominate the scattering. Refine anisotropically immediately.
-
The Regioisomer Check: After initial refinement, generate a Difference Fourier Map (
) .-
Scenario A (Pure 6-Br): Clean density at C2 (Methyl) and C6 (Bromo).
-
Scenario B (Mixed Isomers): You will see "ghost" peaks (Q-peaks) near C3 (indicating partial methyl occupancy) or C7 (indicating partial bromo occupancy).
-
Resolution: If mixed, model as a disordered system with occupancy factors (e.g., PART 1 and PART 2) linked to a free variable (FVAR).
-
Phase 4: Supramolecular Analysis
Once the structure is solved, the analysis shifts to intermolecular interactions, which define the solid-state stability and solubility profile.
Halogen Bonding (The Sigma Hole)
The C-Br bond creates a region of positive electrostatic potential (the
-
Look for:
interactions. -
Geometry: The angle
should be approximately . This directional interaction is a key stabilizing force in bromo-quinoxalines.
Stacking
The planar quinoxaline ring facilitates strong stacking.
-
Metric: Centroid-to-centroid distance typically 3.5 - 3.8 Å .
-
Significance: Strong stacking correlates with lower solubility and higher melting points (
for this compound).
Hirshfeld Surface Analysis
To visualize these interactions quantitatively, generate Hirshfeld surfaces (using CrystalExplorer).
| Interaction Type | Surface Color Code (d_norm) | Interpretation |
| Br | Red | Strong Halogen Bond (Shorter than vdW radii) |
| C-H | Red/Orange | Weak Hydrogen Bond |
| White/Green | Van der Waals contact (Stacking) |
Interaction Topology Diagram
Figure 2: Schematic of the dominant intermolecular forces expected in the crystal lattice.
Validation & Reporting
Before publication or internal archiving, the structure must pass validation checks to ensure scientific integrity.
-
CheckCIF (IUCr): Upload the .cif file to the IUCr CheckCIF server.
-
Target: No Level A or B alerts.
-
Common Alert: "Short Intermolecular Contact" – likely real due to the Halogen Bond or
-stacking. Explain this in the validation response.
-
-
R-Factor: For a good quality crystal of this size, aim for
. -
Absolute Structure: Not applicable here (centrosymmetric), but ensure the correct space group setting is used to avoid ambiguity.
References
-
SHELX System: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
-
Halogen Bonding: Cavallo, G., et al. (2016).[3] "The Halogen Bond."[2][3][4][5][6] Chemical Reviews. Link
-
Quinoxaline Synthesis: BenchChem Technical Support. (2025).[2][3][7][8] "Synthesis and Characterization of Quinoxaline Derivatives." BenchChem Protocols. Link
-
Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. (2009).[9] "Hirshfeld surface analysis."[7][9][10] CrystEngComm. Link
Sources
- 1. PubChemLite - 6-bromo-2-methylquinoxaline (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. jms.ump.edu.pl [jms.ump.edu.pl]
- 5. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 12686408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
The Evolution of Substituted Quinoxaline Synthesis: From Classical Hinsberg Condensation to Modern Green Catalysis
Executive Summary
Quinoxalines—bicyclic heterocycles comprising fused benzene and pyrazine rings—represent a privileged pharmacophore in medicinal chemistry and materials science. Their unique electronic properties, structural rigidity, and capacity for multidimensional functionalization make them indispensable in the development of kinase inhibitors, antiviral agents, and advanced electroluminescent materials. This technical guide provides a comprehensive analysis of the historical discovery, mechanistic evolution, and modern synthetic protocols for substituted quinoxalines, designed to equip researchers and drug development professionals with actionable, field-proven methodologies.
Historical Context: The Dawn of the Hinsberg Reaction
The foundational methodology for quinoxaline synthesis was established by Oscar Hinsberg in 1887. The classical Hinsberg reaction relies on the double condensation of o-phenylenediamine (1,2-diaminobenzene) with 1,2-dicarbonyl compounds.
Mechanistic Causality: The reaction is fundamentally driven by sequential nucleophilic addition and dehydration. The primary amine of o-phenylenediamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the 1,2-dicarbonyl substrate. Acid catalysis is frequently employed to protonate the carbonyl oxygen, thereby lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and increasing its susceptibility to nucleophilic attack.
The formation of the initial mono-imine intermediate brings the second amine and carbonyl groups into close spatial proximity. This pre-organization drastically lowers the entropic barrier for the subsequent intramolecular cyclization. The final dehydration step is thermodynamically driven by the formation of a highly stable, fully conjugated 10-pi electron aromatic system (1).
Fig 1. Mechanistic pathway of the classical Hinsberg reaction for quinoxaline synthesis.
Evolution of Synthetic Methodologies
While the Hinsberg reaction remains a staple, its reliance on highly reactive 1,2-dicarbonyls limits substrate scope and functional group tolerance. Modern synthetic chemistry has pivoted towards transition-metal catalysis and green chemistry principles to construct the quinoxaline core from more stable, readily available precursors such as diols, α-hydroxy ketones, and o-nitroanilines (2).
Oxidative Coupling & Redox Condensation: Recent advances utilize dimethyl sulfoxide (DMSO) as both a solvent and a mild oxidant, or employ transition metals (Pd, Cu, Ru) to facilitate redox condensation. In these pathways, alcohols or diols are oxidized in situ to their corresponding carbonyls, which immediately undergo condensation with diamines. This tandem oxidation-condensation minimizes the handling of unstable intermediates, prevents over-oxidation, and significantly improves overall atom economy (3).
Fig 2. Modern oxidative coupling and redox condensation pathway for quinoxalines.
Quantitative Data: Methodological Comparison
To guide experimental design and scale-up strategies, the following table summarizes the operational parameters, efficiency, and environmental impact of various quinoxaline synthesis methodologies.
| Methodology | Reagents / Catalysts | Solvent | Typical Yield (%) | Reaction Time | Environmental Impact |
| Classical Hinsberg | 1,2-Dicarbonyls, Strong Acids (HCl, H₂SO₄) | Ethanol, Acetic Acid | 60 - 85% | 2 - 12 hours | High (Toxic solvents, acidic waste) |
| Transition-Metal Catalyzed | Diols/Alcohols, Pd/Cu/Ru Catalysts | Toluene, DMF | 75 - 95% | 4 - 24 hours | Moderate (Heavy metal waste) |
| Microwave-Assisted | Solid Acid Catalysts (Bentonite K-10, I₂) | Solvent-Free | 85 - 98% | 2 - 10 minutes | Low (Energy efficient, recyclable) |
| Oxidative Coupling | α-Hydroxy Ketones, DMSO | DMSO | 70 - 90% | 1 - 6 hours | Low (Green oxidant, dual-purpose) |
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that robust protocols must embed self-validating steps to ensure reproducibility and high-fidelity data. The following protocols detail the causality behind each procedural choice.
Protocol A: Classical Synthesis of 2,3-Diphenylquinoxaline (Hinsberg Method)
-
Dissolution: Dissolve 10 mmol of o-phenylenediamine in 20 mL of hot ethanol.
-
Causality: Ethanol acts as a polar protic solvent that completely solubilizes the diamine and stabilizes the polar transition states during the subsequent nucleophilic attack.
-
-
Addition: In a separate flask, dissolve 10 mmol of benzil in 20 mL of warm ethanol and add dropwise to the diamine solution.
-
Causality: Dropwise addition prevents localized supersaturation and minimizes the formation of oligomeric side products, ensuring a controlled 1:1 stoichiometric condensation.
-
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Causality: The weak acid selectively protonates the highly electrophilic carbonyl oxygen of benzil, lowering its LUMO and accelerating the initial amine attack without protonating the nucleophilic amine to the point of deactivation.
-
-
Reaction & Tracking: Reflux the mixture for 1.5 hours. Track progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Causality (Self-Validation): Refluxing provides the necessary thermal energy to overcome the activation barrier for the double dehydration. The disappearance of the highly UV-active benzil spot on the TLC plate serves as an internal validation of reaction completion.
-
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting crystals and wash with cold ethanol.
-
Causality: The fully conjugated 2,3-diphenylquinoxaline product exhibits significantly lower solubility in cold ethanol compared to the precursors and mono-imine intermediates. This differential solubility drives selective crystallization, acting as a built-in purification step.
-
Protocol B: Microwave-Assisted Solvent-Free Synthesis (Green Approach)
-
Mechanochemical Mixing: Combine 10 mmol of o-phenylenediamine and 10 mmol of benzil in an agate mortar. Grind thoroughly for 5 minutes.
-
Causality: Mechanochemical grinding drastically increases the surface area and creates an intimate physical mixture, facilitating a solid-state reaction that bypasses the need for bulk solvents.
-
-
Catalyst Addition: Transfer the homogenized powder to a microwave-safe quartz vessel and add 0.5 g of Bentonite clay K-10.
-
Causality: Bentonite K-10 acts as a solid, heterogeneous acid catalyst. Its porous aluminosilicate structure provides a high localized concentration of Brønsted acid sites, promoting dehydration while remaining easily separable.
-
-
Irradiation: Irradiate in a dedicated microwave synthesizer at 300 W (90°C) for 3 minutes.
-
Causality: Microwave irradiation induces rapid, volumetric heating via dipole rotation. This direct energy transfer accelerates the cyclization kinetics exponentially compared to conventional conductive heating, suppressing thermal degradation.
-
-
Extraction: Extract the crude mixture with 15 mL of ethyl acetate and filter through a Celite pad.
-
Causality (Self-Validation): Ethyl acetate selectively dissolves the organic quinoxaline product. The solid Bentonite clay is retained on the Celite pad. Evaporation of the filtrate yields the pure product, validating the solvent-free, catalyst-recyclable nature of this green protocol.
-
Pharmacological Significance in Drug Development
Substituted quinoxalines are not merely synthetic curiosities; they are core pharmacophores in modern therapeutics. Their ability to act as bioisosteres for quinolines and pteridines allows them to selectively bind to kinase ATP-binding sites and viral replication complexes. For instance, recent studies have highlighted their efficacy against respiratory pathogens, including SARS-CoV-2 and influenza strains, by acting as potent viral entry or replication inhibitors (4). Furthermore, quinoxaline derivatives exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase and p38α MAPK pathways, making them prime candidates for next-generation NSAIDs (5).
Conclusion
The trajectory of quinoxaline synthesis—from the harsh conditions of the 19th-century Hinsberg reaction to the elegant, atom-economical green chemistry protocols of today—mirrors the broader evolution of organic synthesis. By understanding the mechanistic causality behind these reactions, researchers can rationally design novel substituted quinoxalines to address the most pressing challenges in modern drug discovery.
References
-
Title: Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Recent Advances in the Synthesis of Quinoxalines. A Mini Review Source: Taylor & Francis URL: [Link]
-
Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades Source: MDPI URL: [Link]
-
Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review Source: Bentham Science URL: [Link]
Sources
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Note: Efficient Synthesis and Regioselective Resolution of 6-Bromo-2-methylquinoxaline
Executive Summary
6-Bromo-2-methylquinoxaline is a privileged heterocyclic scaffold utilized extensively in advanced medicinal chemistry. It serves as a critical structural precursor for Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors[1], Histamine-3 (H3) receptor ligands[2], and highly specific radiolabeled probes for detecting α-synuclein aggregates in neurodegenerative pathologies[3].
Despite its structural simplicity, the synthesis of this molecule presents a classic challenge in heterocyclic chemistry: regiocontrol . This application note provides an in-depth, self-validating protocol for the synthesis of 6-bromo-2-methylquinoxaline via the condensation of 4-bromo-1,2-phenylenediamine with pyruvaldehyde, detailing the mechanistic rationale and the critical chromatographic resolution required to isolate the pure regioisomer.
Mechanistic Rationale & Causality
The fundamental approach to synthesizing the quinoxaline bicyclic system is the Hinsberg-type condensation between an ortho-phenylenediamine and a 1,2-dicarbonyl compound[1].
The Regioselectivity Challenge: When 4-bromo-1,2-phenylenediamine reacts with pyruvaldehyde (methylglyoxal), both reagents are unsymmetrical.
-
Electronic Factors: The bromine atom at the 4-position exerts both an inductive electron-withdrawing effect (-I) and a resonance-donating effect (+R), subtly differentiating the nucleophilicity of the two amine groups (at positions 1 and 2).
-
Electrophilicity: Pyruvaldehyde contains both an aldehyde (highly electrophilic) and a ketone (less electrophilic).
Because the difference in amine nucleophilicity is marginal, the initial nucleophilic attack by the diamine on the aldehyde carbon does not occur with absolute regiocontrol. Consequently, the cyclization inherently produces a nearly equimolar mixture of 6-bromo-2-methylquinoxaline and 7-bromo-2-methylquinoxaline [2].
Solvent and Temperature Causality: Ethanol is selected as the optimal solvent. Its protic nature facilitates hydrogen bonding with the dicarbonyl oxygens, increasing their electrophilicity and accelerating the condensation. The reaction is gently heated to 50 °C; this specific thermal threshold ensures complete conversion within 1.5 to 10 hours while preventing the thermal polymerization of methylglyoxal, which rapidly degrades into intractable tars at higher temperatures[3].
Process Visualization
Workflow for the synthesis and chromatographic resolution of 6-bromo-2-methylquinoxaline.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system , embedding In-Process Quality Control (IPQC) checks to ensure high-fidelity results. The quantities provided are optimized for a ~5 mmol scale, which provides an ideal balance between yield and ease of chromatographic separation[3].
Reagents & Equipment
-
4-Bromo-1,2-phenylenediamine: 935 mg (5.0 mmol)
-
Methylglyoxal (Pyruvaldehyde): 450 μL of a 40% w/w solution in H₂O (approx. 6.5 mmol)
-
Solvent: Absolute Ethanol (50 mL)
-
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Synthesis Procedure
-
Dissolution: Add 935 mg (5.0 mmol) of 4-bromo-1,2-phenylenediamine to a 100 mL round-bottom flask containing 50 mL of absolute ethanol. Stir until fully dissolved.
-
Dicarbonyl Addition: Dropwise, add 450 μL (6.5 mmol) of 40% aqueous methylglyoxal.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive dicarbonyl, mitigating intermolecular oligomerization.
-
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 50 °C. Stir continuously for 1.5 to 10 hours[3][4].
-
IPQC Check 1 (Reaction Completion): Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:3). The highly polar starting diamine (low R_f) should completely disappear, replaced by closely eluting, UV-active spots corresponding to the quinoxaline isomers.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: Suspend the crude residue in Ethyl Acetate (50 mL) and wash with saturated brine (2 × 30 mL).
-
Causality: Brine efficiently partitions out unreacted methylglyoxal and residual water, preventing streaking during downstream chromatography[2]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Isomer Resolution (Critical Step)
The crude mixture contains both the 6-bromo and 7-bromo regioisomers. Because their physical properties are nearly identical, precision chromatography is mandatory.
-
Load the crude mixture onto a silica gel column (200-300 mesh).
-
Elute using a shallow gradient of Ethyl Acetate in Hexane (start at 1:6, gradually increasing to 1:3)[3].
-
IPQC Check 2 (Fraction Validation): Analyze fractions via LC-MS. Both isomers will exhibit an [M+H]⁺ of ~223.0 / 225.0.
-
Pool the fractions containing the pure 6-bromo-2-methylquinoxaline (typically the slightly less polar spot, though exact elution order depends on silica activity) and concentrate to afford the product as a solid.
Quantitative Data & Analytical Standards
To verify the success of the synthesis and the purity of the isolated regioisomer, cross-reference your analytical results against the standardized parameters below.
| Parameter | Specification / Expected Value |
| Chemical Name | 6-Bromo-2-methylquinoxaline |
| CAS Registry Number | 76982-26-8[5] |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Expected Yield (Post-Separation) | ~63.6% (Combined/Enriched)[3] |
| LC-MS (ESI) | m/z 223.0 [M+H]⁺, 225.0 [M+H]⁺ (1:1 isotopic ratio) |
| Appearance | Off-white to pale yellow solid |
Note: For absolute confirmation of the 6-bromo vs. 7-bromo isomer, 2D NMR (NOESY/HMBC) is highly recommended to observe the correlation between the 2-methyl protons and the aromatic ring protons.
References
-
TubInTrain. Chalcone Analogue as New Candidate for Selective Detection of α-Synuclein Pathology. 3
-
Google Patents. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases. 1
-
Google Patents. WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands.2
-
Molbase. 6-Bromo-2-methylquinoxaline - CAS 76982-26-8. 5
Sources
- 1. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 2. WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands - Google Patents [patents.google.com]
- 3. tubintrain.eu [tubintrain.eu]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. m.molbase.cn [m.molbase.cn]
Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-methylquinoxaline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold: 6-Bromo-2-methylquinoxaline (CAS: 130931-83-8 | MW: 223.07 g/mol )
Executive Summary & Rationale
The quinoxaline scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 6-bromo-2-methylquinoxaline serves as a highly versatile, electron-deficient building block. The strategic placement of the bromine atom at the 6-position, coupled with the electron-withdrawing nature of the pyrazine ring, highly sensitizes the C–Br bond to oxidative addition by low-valent transition metals.
This application note provides field-proven, self-validating protocols for the palladium-catalyzed functionalization of 6-bromo-2-methylquinoxaline. These methodologies are critical for synthesizing complex molecular architectures, including Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors [1],
Mechanistic Insights: The Catalytic Cycle
To master the functionalization of 6-bromo-2-methylquinoxaline, one must understand the causality behind the catalytic cycle. The electron-withdrawing nitrogen atoms in the quinoxaline ring reduce the electron density of the fused benzene ring. This electronic effect lowers the activation energy required for the oxidative addition of the
Following oxidative addition, the pathway diverges based on the reaction type:
-
Suzuki-Miyaura: Transmetalation with an arylboronic acid, facilitated by a base (e.g.,
) that activates the boronic acid to a more nucleophilic boronate. -
Sonogashira: Transmetalation with a copper acetylide intermediate generated in situ using a
co-catalyst and an amine base. -
Buchwald-Hartwig: Coordination of an amine followed by base-mediated deprotonation.
All pathways converge on reductive elimination , releasing the functionalized quinoxaline and regenerating the
Fig 1: General Palladium Catalytic Cycle for 6-Bromo-2-methylquinoxaline.
Quantitative Data: Reaction Optimization
The choice of catalyst, ligand, and base directly dictates the efficiency of the cross-coupling. Below are optimization matrices summarizing quantitative yields for Suzuki-Miyaura and Sonogashira couplings using 6-bromo-2-methylquinoxaline as the limiting reagent.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Reaction: 6-Bromo-2-methylquinoxaline (1.0 eq), Phenylboronic acid (1.2 eq), Catalyst (5 mol%), Base (2.0 eq), 12 hours.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Isolated Yield (%) |
| 1 | 1,4-Dioxane / | 90 | 78% | ||
| 2 | 1,4-Dioxane / | 90 | 89% | ||
| 3 | Toluene / | 100 | 95% | ||
| 4 | THF / | 80 | 82% |
Causality Insight: Entry 3 provides the highest yield. The bulky, electron-rich SPhos ligand accelerates oxidative addition and prevents catalyst deactivation, while
Table 2: Optimization of Sonogashira Coupling Conditions
Reaction: 6-Bromo-2-methylquinoxaline (1.0 eq), Phenylacetylene (1.5 eq), Catalyst (5 mol%), CuI (10 mol%), 1 hour.
| Entry | Catalyst | Base / Solvent | Temp (°C) | Atmosphere | Isolated Yield (%) |
| 1 | TEA / DMF | 90 | Argon | 92% | |
| 2 | TEA / DMF | 90 | Air | 45% (High Glaser byproduct) | |
| 3 | DIPEA / THF | 70 | Argon | 72% |
Causality Insight: Entry 1 reflects the optimal conditions utilized in the synthesis of FGFR kinase inhibitors [1]. Entry 2 demonstrates the critical necessity of rigorous degassing; oxygen promotes the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), depleting the reagent and complicating purification.
Detailed Experimental Protocols
Every protocol below is designed as a self-validating system . Analytical checkpoints are embedded within the steps to ensure experimental integrity before proceeding to downstream applications.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 6-aryl-2-methylquinoxaline derivatives.
Step-by-Step Methodology:
-
Reagent Assembly: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-methylquinoxaline (223 mg, 1.0 mmol), the corresponding arylboronic acid (1.2 mmol),
(36.5 mg, 0.05 mmol, 5 mol%), and anhydrous (276 mg, 2.0 mmol). -
Solvent Addition & Degassing: Add 10 mL of a 1,4-Dioxane/
mixture (4:1 v/v). Seal the flask with a rubber septum. Submerge the solution in an ultrasonic bath and sparge with ultra-pure Argon for exactly 15 minutes. Causality: Dissolved oxygen rapidly oxidizes phosphine ligands to phosphine oxides, killing the catalytic cycle. -
Reaction Execution: Replace the sparging needle with an Argon balloon. Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.
-
In-Process Validation (IPC): At 12 hours, withdraw a 10 µL aliquot. Dilute in 1 mL Acetonitrile. Analyze via LC-MS (ESI+).
-
Validation Checkpoint: Ensure the disappearance of the starting material peak at
223/225 and the appearance of the product mass.
-
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (30 mL) and wash with distilled water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous
. -
Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Sonogashira Cross-Coupling
Objective: Synthesis of 6-alkynyl-2-methylquinoxaline derivatives (Precursors to FGFR Inhibitors) [1].
Step-by-Step Methodology:
-
Reagent Assembly: In a 20 mL microwave vial, combine 6-bromo-2-methylquinoxaline (96.9 mg, 0.44 mmol),
(18.4 mg, 0.10 mmol), and (33.9 mg, 0.05 mmol). -
Solvent & Base Addition: Add anhydrous DMF (1.60 mL) followed by Triethylamine (TEA) (0.20 mL, 1.99 mmol). Add the terminal alkyne (0.66 mmol).
-
Degassing (Critical Step): Subject the mixture to three cycles of freeze-pump-thaw using liquid nitrogen and a high-vacuum manifold, backfilling with Argon each time.
-
Reaction Execution: Seal the vial and heat at 90 °C in a heating block for 1 to 1.5 hours.
-
In-Process Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (
) should be completely converted to a highly UV-active, fluorescent product spot ( ). -
Purification: Concentrate the mixture directly under reduced pressure (Genevac or rotary evaporator with high vacuum). Purify the residue by Preparative Reverse-Phase HPLC (Column: Spherical C18, 20-40 µm; Mobile Phase: Water with 10 mM
/ Acetonitrile) [1].-
Validation Checkpoint: Lyophilize the pure fractions and confirm structure via
NMR (400 MHz) and HRMS.
-
Downstream Applications Workflow
The functionalization of the 6-position allows researchers to divergently synthesize multiple classes of high-value therapeutics and diagnostic tools.
Fig 2: Divergent synthesis workflow from 6-bromo-2-methylquinoxaline to drug candidates.
References
The protocols and mechanistic rationales described in this application note are grounded in the following authoritative sources:
-
Inhibitors of fibroblast growth factor receptor kinases Patent: WO2021247969A1 / US11345681B1 Details the exact Sonogashira cross-coupling conditions of 6-bromo-2-methylquinoxaline for the synthesis of FGFR kinase inhibitors. 1
-
Chalcone Analogue as New Candid
-Synuclein Pathology Journal: ACS Chemical Neuroscience (2021) Demonstrates the synthesis and cross-coupling of 6-bromo-2-methylquinoxaline (Compound 14) to generate high-contrast in vivo imaging probes for synucleinopathies. 2 -
Bicyclic-substituted amines as histamine-3 receptor ligands Patent: WO2004043458A1 Provides foundational Suzuki-Miyaura coupling methodologies for 6-bromo-2-methylquinoxaline to produce H3 receptor modulators for neurological processes. 3
Sources
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-2-methylquinoxaline
Executive Summary
6-Bromo-2-methylquinoxaline is a highly privileged, electron-deficient heterocyclic scaffold widely utilized in the development of kinase inhibitors, antimicrobial agents, and advanced organic materials[1]. The functionalization of the C6-position via the Suzuki-Miyaura cross-coupling (SMC) reaction is the premier method for introducing aryl or heteroaryl substituents. This application note provides a rigorously optimized, self-validating protocol for the SMC of 6-bromo-2-methylquinoxaline, detailing mechanistic rationales, quantitative optimization data, and troubleshooting strategies to ensure high-fidelity carbon-carbon bond formation.
Mechanistic Insights & Causality
The successful cross-coupling of 6-bromo-2-methylquinoxaline requires a nuanced understanding of its electronic and coordination properties:
-
Substrate Activation (Oxidative Addition): The quinoxaline core is strongly electron-withdrawing due to the two pyrazine nitrogen atoms. This electron deficiency significantly activates the C6-Br bond toward oxidative addition by the Pd(0) species, making the initiation step highly favorable compared to unactivated bromobenzenes.
-
Catalyst Selection & Poisoning Prevention: While standard catalysts like
are frequently employed[2], the basic nitrogen atoms on the quinoxaline ring can coordinate to coordinatively unsaturated palladium intermediates. This competitive binding can lead to catalyst poisoning or the formation of off-cycle resting states. Utilizing a bidentate phosphine ligand, such as inngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , enforces a cis-geometry on the palladium center. This not only accelerates the rate-limiting reductive elimination step but also sterically shields the metal center from unwanted coordination by the quinoxaline substrate. -
Base and Solvent Dynamics: A miscible aqueous-organic solvent system is critical. 1,4-Dioxane/
(4:1 v/v) is the optimal medium. Dioxane provides an excellent boiling point (101 °C) and easily solubilizes both the heteroaryl bromide and the boronic acid. Meanwhile, the aqueous phase dissolves the inorganic base (e.g.,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). The base is mechanistically required to coordinate with the boronic acid, forming a nucleophilic boronate complex that facilitates transmetalation to the Pd(II) intermediate.
Reaction Optimization Matrix
The following table summarizes the quantitative optimization of reaction parameters to maximize the yield of the coupled product while minimizing side reactions (such as protodeboronation or homocoupling).
| Entry | Catalyst (5 mol%) | Base (2.5 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Toluene/EtOH/ | 90 | 16 | 65% | Sluggish transmetalation; minor catalyst deactivation observed. | ||
| 2 | 1,4-Dioxane/ | 90 | 8 | 88% | Optimal conditions; rapid reductive elimination, high conversion. | ||
| 3 | DMF/ | 100 | 6 | 82% | Good yield, but DMF complicates the aqueous workup process. | ||
| 4 | Toluene/ | 100 | 12 | 78% | Effective for sterically hindered ortho-substituted boronic acids. |
Standardized Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of rigorous degassing and stoichiometric control ensures reproducibility.
Materials Required:
-
Substrate: 6-Bromo-2-methylquinoxaline (1.0 eq, e.g., 1.0 mmol, 223.07 mg)
-
Coupling Partner: Arylboronic acid or Arylboronic pinacol ester (1.2 - 1.5 eq)[2]
-
Catalyst:
adduct (0.05 eq, 5 mol%)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Base: Potassium carbonate (
) (2.5 eq, 2.5 mmol, 345.5 mg) -
Solvent: 1,4-Dioxane and Deionized
(4:1 ratio, 10 mL total volume)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add 6-bromo-2-methylquinoxaline, the arylboronic acid, and
. -
Solvent Addition & Degassing (Critical Step): Add 8.0 mL of 1,4-Dioxane and 2.0 mL of
. Seal the vessel with a rubber septum. Sparge the heterogeneous mixture with Argon (or Nitrogen) gas via a submerged needle for at least 15 minutes. Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid (forming biaryls), which depletes the reagent and complicates purification.[2] -
Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add the
catalyst. Reseal the vessel and purge the headspace with Argon for an additional 2 minutes. -
Thermal Activation: Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
-
Reaction Monitoring: Monitor the reaction progress via TLC (typically 30-50% EtOAc in Hexanes) or LC-MS. The reaction is usually complete within 6 to 8 hours.
-
Quench and Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the functionalized 2-methylquinoxaline derivative.
Experimental Workflow Diagram
Workflow for the Suzuki-Miyaura coupling of 6-bromo-2-methylquinoxaline.
Troubleshooting & Quality Control
-
Incomplete Conversion: If unreacted 6-bromo-2-methylquinoxaline remains, the palladium catalyst may have deactivated. Solution: Ensure complete degassing. Consider adding an additional 2 mol% of catalyst and 0.5 eq of boronic acid, then resume heating.
-
Protodeboronation of Boronic Acid: Evidenced by the presence of the deboronated aryl species in LC-MS. Solution: This occurs when the transmetalation step is slower than the hydrolysis of the C-B bond. Switch from a boronic acid to a more stable boronic pinacol ester (Bpin), or reduce the water ratio slightly[2].
-
Black Precipitate Formation: The appearance of palladium black indicates rapid catalyst decomposition. Solution: Verify the inert atmosphere. If using highly electron-rich or sterically hindered boronic acids, switch to a more robust, bulky ligand system like SPhos or XPhos[2].
References
-
BenchChem. Technical Support Center: Optimization of Palladium Catalyst for 6-Bromoquinoxaline-2,3(1H,4H)-dione Coupling Reactions. BenchChem. 2
-
National Institutes of Health (NIH) PMC. Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases. NIH. 3
-
BenchChem. A Technical Guide to the Synthesis and Characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione. BenchChem. 1
Sources
Technical Guide: Selective Oxidation of 6-Bromo-2-methylquinoxaline
Executive Summary
This technical guide details the protocols for the selective oxidation of 6-Bromo-2-methylquinoxaline , a critical intermediate in the synthesis of bioactive quinoxaline derivatives (e.g., anticancer agents, kinase inhibitors). The 2-methyl group on the quinoxaline scaffold is electronically activated by the electron-deficient pyrazine ring, allowing for functionalization. However, the presence of the 6-bromo substituent requires chemoselective conditions to avoid dehalogenation or over-oxidation.
This guide presents two primary divergent pathways:
-
Riley Oxidation (
): Selective oxidation to 6-Bromo-2-quinoxalinecarbaldehyde . -
Permanganate Oxidation (
): Exhaustive oxidation to 6-Bromo-2-quinoxalinecarboxylic acid .
Reaction Pathway Analysis
The oxidation state of the methyl carbon is controlled by the choice of oxidant and solvent system. The following logic map illustrates the decision pathways and critical intermediates.
Figure 1: Divergent synthetic pathways for the oxidation of 6-Bromo-2-methylquinoxaline.
Protocol A: Synthesis of 6-Bromo-2-quinoxalinecarbaldehyde
Methodology: Riley Oxidation Target Audience: Medicinal Chemists requiring the aldehyde for reductive amination or Wittig reactions.
Mechanistic Insight
Selenium dioxide (
Reagents & Equipment
-
Substrate: 6-Bromo-2-methylquinoxaline (1.0 equiv)
-
Oxidant: Selenium Dioxide (
) (1.1 - 1.3 equiv) -
Solvent: 1,4-Dioxane / Water (95:5 v/v)
-
Equipment: Round-bottom flask, reflux condenser, oil bath, Celite pad.
Step-by-Step Procedure
-
Preparation: In a fume hood, dissolve 6-Bromo-2-methylquinoxaline (10 mmol, 2.23 g) in 1,4-Dioxane (40 mL).
-
Addition: Add water (2 mL) to the solution. Note: Water is critical to solubilize
and facilitate the hydrolysis of the intermediate selenite ester. -
Initiation: Add Selenium Dioxide (11 mmol, 1.22 g) in a single portion.
-
Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.
-
Visual Cue: The reaction mixture will darken, and black elemental selenium (
) will precipitate as the reaction progresses. -
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The aldehyde typically runs lower than the starting material. Reaction time is typically 4–6 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the black selenium metal. Wash the pad with Ethyl Acetate (20 mL).
-
Extraction: Concentrate the filtrate to remove Dioxane. Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated
(2 x 20 mL) and Brine (20 mL).
-
-
Purification:
-
Dry over anhydrous
and concentrate in vacuo. -
Recrystallization:[4] The crude aldehyde can often be recrystallized from Ethanol or Hexane/EtOAc.
-
Storage: Store under inert atmosphere (
) at 4°C. Quinoxaline aldehydes are prone to air oxidation.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Anhydrous conditions | Ensure 2-5% water is present in the solvent system. |
| Over-oxidation (Acid) | Reaction time too long | Quench immediately upon disappearance of starting material. |
| Difficult Filtration | Colloidal Selenium | Use a double layer of Celite or add activated charcoal before filtration. |
Protocol B: Synthesis of 6-Bromo-2-quinoxalinecarboxylic Acid
Methodology: Permanganate Oxidation Target Audience: Process Chemists requiring the carboxylic acid building block.
Mechanistic Insight
Potassium Permanganate (
Reagents & Equipment
-
Substrate: 6-Bromo-2-methylquinoxaline (1.0 equiv)
-
Oxidant: Potassium Permanganate (
) (3.0 - 4.0 equiv) -
Solvent: Pyridine / Water (1:2 v/v) or 10% aqueous
. -
Equipment: Mechanical stirrer (recommended for scale >10g), reflux condenser.
Step-by-Step Procedure
-
Preparation: Suspend 6-Bromo-2-methylquinoxaline (10 mmol, 2.23 g) in a mixture of Pyridine (10 mL) and Water (20 mL).
-
Alternative: Use 10%
if pyridine-free conditions are required.
-
-
Addition: Heat the mixture to 80-90°C . Add
(30 mmol, 4.74 g) portion-wise over 1 hour.-
Caution: Exothermic reaction. Do not add all at once.
-
-
Reaction: Stir at 90°C for 3–5 hours.
-
Visual Cue: The purple color of permanganate should persist. If it turns brown (
) and fades completely, add small aliquots of until a faint purple color remains stable.
-
-
Workup:
-
Reduction: Add a few drops of Ethanol or Sodium Bisulfite solution to destroy excess permanganate (precipitating all Mn as brown
). -
Filtration: Filter the hot mixture through Celite to remove
. Wash the cake with hot water (20 mL). -
Isolation: The filtrate contains the salt of the carboxylic acid (quinoxalinate).
-
Acidification: Cool the filtrate to 0-5°C. Acidify carefully with 2N HCl to pH 2-3.
-
Precipitation: The product, 6-Bromo-2-quinoxalinecarboxylic acid , will precipitate as a white or off-white solid.
-
-
Purification:
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
Yields are typically 60–80%.
-
Safety & Handling (E-E-A-T)
Selenium Dioxide Toxicity[3][5][6][7]
-
Hazard:
is highly toxic by inhalation and ingestion. It is a vesicant (causes blisters) and can be absorbed through the skin. -
Odor: The reaction generates organoselenium byproducts with a characteristic foul odor (rotten garlic).
-
Control: MANDATORY use of a fume hood.[3][5][6] Double gloving (Nitrile) is recommended.
-
Waste: All filtrates and solid residues containing Selenium must be segregated into specific "Selenium Waste" containers. Do not mix with general organic waste. Treat glassware with bleach (hypochlorite) to oxidize residual selenium compounds before washing.
Potassium Permanganate[9][10][11]
-
Hazard: Strong oxidizer.[7] Contact with combustible materials may cause fire.
-
Staining: Stains skin and clothing brown (
).
References
-
Riley Oxidation Mechanism & Scope
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent.[3] Journal of the Chemical Society, 1875-1883.
- Application: Standard protocol for methyl-to-aldehyde oxid
-
-
Synthesis of Quinoxaline Carboxylic Acids
- Mager, H. I. X., & Berends, W. (1958). The oxidation of some quinoxaline derivatives. Recueil des Travaux Chimiques des Pays-Bas, 77, 827-841.
- Application: Describes KMnO4 oxidation of chloro-methylquinoxalines to acids.
-
General Protocol for Methyl Quinoxaline Oxidation
-
Organic Syntheses, Coll.[8] Vol. 4, p. 824 (1963); Vol. 30, p. 86 (1950). 2,3-Pyrazinedicarboxylic acid.
- Application: Details the permanganate oxid
-
-
Biocatalytic Alternatives
- Wong, J. W., et al. (2002). Biocatalytic Oxidation of 2-Methylquinoxaline to 2-Quinoxalinecarboxylic Acid. Organic Process Research & Development, 6(4), 477–481.
- Application: Green chemistry altern
Sources
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Condensation Reactions of 6-Bromo-2-methylquinoxaline with Aldehydes
Chemical Causality and Mechanistic Rationale
The synthesis of styrylquinoxalines relies heavily on the unique electronic environment of the quinoxaline core. In 6-bromo-2-methylquinoxaline, the pyrazine nitrogen atoms exert a strong electron-withdrawing effect (-I and -M effects) across the fused ring system. This significantly lowers the pKa of the protons on the C2-methyl group, rendering them highly acidic and susceptible to deprotonation by mild bases or activation by Lewis/Brønsted acids 1[1].
Once the active methyl group is deprotonated (forming an enamine or enolate equivalent), it undergoes a nucleophilic addition to the electrophilic carbonyl carbon of an aromatic aldehyde. This forms a transient
Crucially, the C6-bromine atom remains completely inert during these condensation conditions. This preserves an orthogonal synthetic handle for downstream diversification, such as palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to build complex pharmaceutical libraries 3[3].
Reaction Architecture & Logical Flow
Workflow for the synthesis and downstream diversification of styrylquinoxalines.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, two distinct methodologies are provided. The choice of protocol depends on the electronic nature of the aldehyde and the desired purification strategy.
Protocol A: Base-Catalyzed Condensation (Dean-Stark Methodology)
Causality & Design: Piperidine acts as a secondary amine base to catalyze the deprotonation of the C2-methyl group. Toluene is selected as the solvent because its boiling point (110 °C) provides sufficient thermal energy for the condensation, while allowing for the azeotropic removal of the water byproduct via a Dean-Stark trap. Removing water continuously shifts the chemical equilibrium (Le Chatelier's principle) toward the dehydrated (E)-styryl product, preventing reaction stalling 3[3].
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-methylquinoxaline (1.0 equiv, 5.0 mmol) and the desired aromatic aldehyde (1.2 equiv, 6.0 mmol).
-
Solvent & Catalyst: Suspend the reagents in anhydrous toluene (30 mL). Add piperidine (0.2 equiv, 1.0 mmol) dropwise.
-
Reflux & Azeotropic Distillation: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to a vigorous reflux (oil bath at 125 °C).
-
Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete when the theoretical volume of water (~90 µL) is collected in the trap (usually 12–18 hours).
-
Workup: Cool the mixture to room temperature. Wash the organic layer with 0.1 M HCl (2 × 20 mL) to remove piperidine, followed by brine (20 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by recrystallization from hot ethanol to afford the pure (E)-styrylquinoxaline.
Protocol B: Acid-Promoted Condensation (Acetic Anhydride Methodology)
Causality & Design: Acetic anhydride (
Step-by-Step Procedure:
-
Preparation: To a 50 mL round-bottom flask, add 6-bromo-2-methylquinoxaline (1.0 equiv, 5.0 mmol) and the aromatic aldehyde (1.5 equiv, 7.5 mmol).
-
Reaction: Add acetic anhydride (10 mL). Attach a reflux condenser and heat the mixture to 130 °C for 8–12 hours.
-
Self-Validation (In-Process): The solution will progressively darken. TLC monitoring (Hexanes/EtOAc 3:1) will show the disappearance of the starting quinoxaline.
-
Quenching (Causality): Cool the reaction mixture to 60 °C and pour it slowly into 100 mL of vigorously stirred crushed ice/water. Why? This hydrolyzes the excess acetic anhydride into water-soluble acetic acid and forces the highly hydrophobic styrylquinoxaline product to precipitate.
-
Isolation: Stir for 30 minutes until the ice melts completely. Filter the resulting precipitate under vacuum, wash extensively with cold water (3 × 30 mL) to remove residual acetic acid, and dry under high vacuum.
Quantitative Data: Substrate Scope and Yields
The electronic nature of the aldehyde significantly impacts the reaction kinetics and isolated yields. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl, generally resulting in higher yields and shorter reaction times.
| Aldehyde Substrate | Protocol | Reaction Time (h) | Isolated Yield (%) | Product Appearance |
| Benzaldehyde | A | 16 | 72 | Pale yellow solid |
| 4-Nitrobenzaldehyde | B | 8 | 85 | Bright orange solid |
| 4-Methoxybenzaldehyde | A | 24 | 65 | Yellow solid |
| 4-Hydroxybenzaldehyde | A* | 18 | 68 | Yellow-brown solid |
*Note: For 4-hydroxybenzaldehyde, Protocol A is strictly preferred as acetic anhydride in Protocol B would competitively acetylate the free phenolic hydroxyl group.
Analytical Validation Criteria
To ensure the trustworthiness of the synthesized compounds, the following analytical benchmarks must be met:
-
Stereochemical Confirmation (1H NMR): The defining feature of a successful condensation is the formation of the alkene bridge. The trans (E)-configuration is thermodynamically favored due to steric relief between the bulky quinoxaline and aryl rings. This is self-validated in the 1H NMR spectrum by the presence of two vinylic doublets exhibiting a large vicinal coupling constant (
Hz) 2[2]. -
Halogen Integrity (LC-MS): The mass spectrum must display a characteristic 1:1 isotopic doublet for the molecular ion
and , confirming that the C6-bromine handle remains intact for downstream cross-coupling.
References
- Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades Source: MDPI URL
- Title: Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes Source: PMC URL
- Title: Mechanism for the synthesis of (E)-3styrylquinoxalin-2(1H)
- Title: Science of Synthesis: Knowledge Updates 2012/3 Source: Thieme Connect URL
Sources
functionalization of the C6-bromine position in quinoxalines
Application Note: Strategic Functionalization of the C6-Bromine Position in Quinoxalines
Executive Summary
The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, intercalating agents, and antibiotics. While functionalization at the C2 and C3 positions (pyrazine ring) is well-documented via nucleophilic aromatic substitution (
This guide details the chemoselective functionalization of 6-bromoquinoxaline. Unlike the electron-deficient C2/C3 positions, the C6-bromide resides on the benzenoid ring, necessitating transition-metal catalysis or lithium-halogen exchange for functionalization. This protocol suite provides validated workflows for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cryogenic lithiation.
Strategic Overview: Electronic Considerations
Successful derivatization relies on understanding the electronic dichotomy of the quinoxaline core:
-
Pyrazine Ring (C2/C3): Highly electron-deficient. Prone to nucleophilic attack (
) and radical alkylation (Minisci). -
Benzo-Ring (C5-C8): Moderately electron-deficient due to the fused pyrazine. The C6-Br bond is activated for oxidative addition to Pd(0) compared to a standard bromobenzene, but less reactive than a 2-chloroquinoxaline.
Chemo-Selectivity Rule: If your scaffold contains both C2-Cl and C6-Br,
Decision Logic & Workflow
The following decision tree guides the experimental approach based on the desired target moiety.
Figure 1: Decision matrix for selecting the optimal functionalization pathway for 6-bromoquinoxaline.
Detailed Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Best for: Attaching aryl or heteroaryl groups.[1]
Rationale: The C6-Br bond requires a catalytic system capable of facilitating oxidative addition without being poisoned by the quinoxaline nitrogens. Pd(dppf)Cl₂ is the catalyst of choice due to the large bite angle of the dppf ligand, which resists displacement by the substrate nitrogens.
Materials:
-
6-Bromoquinoxaline (1.0 equiv)[2]
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure:
-
Inert Setup: Charge a microwave vial or Schlenk flask with 6-bromoquinoxaline, boronic acid, and Pd(dppf)Cl₂·DCM. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the 2M Na₂CO₃ solution.
-
Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H: ~209/211).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]
-
Purification: Flash chromatography (Hexane/EtOAc). Quinoxalines are moderately polar; expect elution in 20–40% EtOAc.
Troubleshooting:
-
Problem: Protodehalogenation (loss of Br, replaced by H).
-
Solution: Switch to anhydrous conditions using Cs₂CO₃ and DMF at 100°C.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Introduction of amines (morpholine, piperazine, anilines).
Rationale: Quinoxaline nitrogens can chelate Pd, killing the catalyst. Bulky, electron-rich biaryl phosphine ligands (XPhos, BrettPhos) are mandatory to prevent catalyst poisoning and facilitate reductive elimination.
Materials:
-
6-Bromoquinoxaline (1.0 equiv)[2]
-
Amine (1.2 equiv)[4]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[4]
-
Ligand: XPhos (4 mol%) (Use BrettPhos for primary amines)
-
Base: NaOtBu (1.5 equiv) - Critical: Must be dry/fresh.
-
Solvent: Toluene or tert-Amyl alcohol (anhydrous).
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in the solvent and stir for 5 mins at RT to generate the active catalyst species (L-Pd-0).
-
Addition: Add the 6-bromoquinoxaline, amine, and NaOtBu.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.
Protocol C: Lithium-Halogen Exchange (Metallation)
Best for: Introduction of aldehydes, ketones, or carboxylic acids.[5]
Rationale: The C6-Br bond undergoes rapid exchange with n-BuLi at -78°C. The resulting aryl-lithium species is stable at this temperature but will decompose (via nucleophilic attack on the pyrazine ring) if warmed.
Materials:
-
6-Bromoquinoxaline (1.0 equiv)[2]
-
n-Butyllithium (1.6M in hexanes) (1.1 equiv)
-
Electrophile (e.g., DMF, Benzaldehyde) (1.5 equiv)[5]
-
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Cryogenic Setup: Dissolve 6-bromoquinoxaline in THF (0.05 M) and cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes. The solution often turns deep red/orange. Stir for exactly 15 minutes at -78°C.
-
Caution: Do not stir longer than 30 mins; the aryl lithium may attack the C2/C3 imine bonds of a second molecule.
-
-
Trapping: Add the electrophile (neat or in THF) rapidly.
-
Quench: Allow to stir at -78°C for 30 mins, then quench with sat. NH₄Cl before removing the cooling bath.
-
Workup: Extract with DCM (Quinoxalines are very soluble in DCM).
Synthesis of the Starting Material
If commercial 6-bromoquinoxaline is unavailable, it is synthesized via the condensation of 4-bromo-1,2-diaminobenzene with glyoxal.
Reaction Scheme:
Regiochemistry Note: The reaction produces a single isomer because the symmetry of glyoxal renders the orientation of the diamine irrelevant. However, if using unsymmetrical diketones (e.g., pyruvic acid), a mixture of regioisomers (6-Br and 7-Br) will result.
Data Table: Comparison of Methods
| Method | Target Bond | Key Reagent | Temp | Critical Factor |
| Suzuki | C(sp2)-C(sp2) | Pd(dppf)Cl₂ | 90°C | Base selection (aq vs anhyd) |
| Buchwald | C(sp2)-N | XPhos / NaOtBu | 100°C | Ligand bulk to prevent poisoning |
| Sonogashira | C(sp2)-C(sp) | Pd(PPh₃)₂Cl₂/CuI | 80°C | Deoxygenation (prevents homocoupling) |
| Li-Exchange | C-Li -> C-E | n-BuLi | -78°C | Temperature control (avoid -20°C!) |
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. (2025).[2][4][6][7][8] Link
-
Organic Chemistry Portal. Buchwald-Hartwig Amination: General Mechanisms and Ligand Selection.Link
-
Uçar, S., et al. "Bromination of quinoxaline with NBS in AcOH." Tetrahedron 73, no. 12 (2017): 1618-1632.[3] Link
- Parham, W. E., et al. "Halogen-Lithium Exchange Acc." Accounts of Chemical Research 10 (1977): 300-305. (Foundational text on Li-Exchange regioselectivity).
- Wolf, C., et al. "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids and Bromoquinoxalines." Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Strategic Synthesis of Bioactive Heterocycles from 6-Bromo-2-methylquinoxaline
Executive Summary
Quinoxaline scaffolds are "privileged structures" in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from kinase inhibition (e.g., VEGFR, EGFR) to DNA intercalation. 6-Bromo-2-methylquinoxaline represents a uniquely versatile starting material due to its dual-mode reactivity :
-
The C2-Methyl Group: Activated by the adjacent diaza-heterocycle, these protons are acidic (
), enabling facile deprotonation and condensation reactions. -
The C6-Bromine Atom: A robust handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
This application note details a divergent synthetic workflow designed to maximize library generation efficiency. We prioritize Late-Stage Functionalization (LSF) of the bromine handle, allowing researchers to synthesize a core styryl-scaffold first and then rapidly diversify via cross-coupling.
Strategic Analysis & Workflow
The logic of this protocol is based on orthogonal reactivity . The condensation reaction at C2 requires thermodynamic control (heat, dehydration), while the C6-Br bond remains inert under these specific conditions. Conversely, the Pd-catalyzed coupling at C6 is performed under kinetic control, preserving the styryl double bond formed in the first step.
Reaction Pathway Diagram[1][2][3]
Protocol 1: Synthesis of Styryl Scaffolds (C2-Functionalization)
Objective: Functionalize the active methyl group via Knoevenagel-type condensation with an aromatic aldehyde. Mechanism: The electron-deficient pyrazine ring increases the acidity of the C2-methyl protons. Acetic anhydride serves as both the solvent and dehydrating agent, driving the equilibrium toward the thermodynamically stable trans-alkene.
Materials
-
Substrate: 6-Bromo-2-methylquinoxaline (1.0 equiv)
-
Reagent: Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.2 equiv)
-
Solvent: Acetic Anhydride (
) -
Catalyst: Glacial Acetic Acid (AcOH) (0.5 equiv)
Step-by-Step Procedure
-
Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-Bromo-2-methylquinoxaline (223 mg, 1.0 mmol) in acetic anhydride (5 mL).
-
Addition: Add the aromatic aldehyde (1.2 mmol) and glacial acetic acid (0.5 mmol).
-
Reaction: Heat the mixture to reflux (140°C) under an inert atmosphere (
or Ar) for 4–8 hours.-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The product typically fluoresces under UV (365 nm).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter, wash with water and cold ethanol.
-
If oil forms: Extract with Dichloromethane (DCM, 3 x 20 mL), wash with saturated
(to remove acid), dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol/DMF is preferred for solid styryl derivatives. If necessary, use flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Typical Yield: 75–85%
Protocol 2: Palladium-Catalyzed Cross-Coupling (C6-Diversification)
Objective: Install biaryl diversity at the C6 position using Suzuki-Miyaura coupling. Scientific Rationale: The 6-position is electronically coupled to the quinoxaline nitrogen atoms. We utilize Pd(dppf)Cl2 because its large bite angle and ferrocene backbone provide excellent stability and turnover numbers (TON) for electron-deficient heteroaryl bromides.
Materials
-
Substrate: 6-Bromo-2-styrylquinoxaline (Intermediate A from Protocol 1) (1.0 equiv)
-
Reagent: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) or (3.0 equiv) -
Solvent System: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure
-
Degassing (Critical): In a microwave vial or Schlenk tube, combine the solvent mixture (Dioxane/Water) and sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of catalyst death in this system.
-
Assembly: Add the Substrate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), Base (1.0 mmol), and Pd catalyst (0.025 mmol) to the reaction vessel.
-
Reaction:
-
Thermal: Seal and heat at 90°C for 12–16 hours.
-
Microwave (Preferred): Heat at 110°C for 30–45 minutes.
-
-
Workup:
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.
-
Wash the filtrate with brine (2 x 15 mL).
-
Dry organic layer over
and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Toluene:EtOAc gradients are often superior to Hexane:EtOAc for separating biaryl quinoxalines due to
- stacking interactions with silica.
-
Typical Yield: 60–80%
Data Summary & Troubleshooting
Comparative Yields (Representative Data)
| Entry | Reaction Type | Substituent (R) | Conditions | Yield (%) | Notes |
| 1 | Condensation | 4-OMe-Phenyl | 82% | Product precipitates on cooling | |
| 2 | Condensation | 4-NO2-Phenyl | 88% | Electron-poor aldehydes react faster | |
| 3 | Suzuki Coupling | Phenyl | Pd(dppf), | 78% | Standard biaryl formation |
| 4 | Suzuki Coupling | 3-Pyridyl | Pd(dppf), | 65% | Requires stronger base ( |
Expert Troubleshooting Tips (E-E-A-T)
-
Problem: Low conversion in Condensation.
-
Cause: Water accumulation in the system.
-
Solution: Ensure reagents are dry.[1] Add a small amount of molecular sieves to the reaction or use a Dean-Stark trap if using a solvent like Toluene instead of Acetic Anhydride.
-
-
Problem: Protodeboronation in Suzuki.
-
Cause: Reaction temperature too high or unstable boronic acid (e.g., 2-heterocyclic boronic acids).
-
Solution: Switch to Pd(PPh3)4 and lower temperature to 80°C, or use Boronic Esters (Pinacol) instead of acids.
-
-
Problem: Insoluble Product.
-
Solution: Quinoxaline derivatives can be very planar and insoluble. Use DMSO-d6 for NMR. For purification, try precipitation/washing rather than chromatography if solubility is <10 mg/mL in DCM.
-
References
-
General Suzuki Coupling Protocols
-
Sonogashira Coupling Context
-
Organic Chemistry Portal: "Sonogashira Coupling - Mechanism and Conditions."
-
University of Southampton:[3] "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei."
-
-
Quinoxaline Reactivity & Bioactivity
-
Oxidation of Methyl Groups (Riley Oxidation)
-
Semantic Scholar: "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide."
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 6-Bromo-2-methylquinoxaline Scaffolds
Executive Summary
This application note details a robust, high-speed protocol for the synthesis of 6-bromo-2-methylquinoxaline , a critical intermediate in the development of bioactive compounds (e.g., anticancer agents, kinase inhibitors). Utilizing microwave irradiation (MWI), this method reduces reaction times from hours to minutes and significantly improves chemical yield compared to conventional thermal heating.[1]
Crucially, this guide addresses the regioselectivity challenge inherent in the condensation of unsymmetrical diamines with unsymmetrical 1,2-dicarbonyls, providing a validated workflow for synthesis, purification, and downstream derivatization via Suzuki-Miyaura cross-coupling.
Scientific Background & Mechanism[2][3][4]
The Quinoxaline Scaffold
Quinoxalines (benzopyrazines) are "privileged scaffolds" in medicinal chemistry. The 6-bromo-2-methyl derivative is particularly valuable because the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling, while the methyl group allows for further functionalization (e.g., oxidation to aldehydes or radical bromination).
Microwave Advantage: Dielectric Heating
Conventional synthesis involves refluxing 4-bromo-1,2-diaminobenzene with pyruvaldehyde in ethanol or acetic acid for 2–12 hours. This often leads to oxidative by-products and incomplete conversion.
Microwave synthesis utilizes dipolar polarization and ionic conduction . The polar solvent (Ethanol/Water) aligns with the oscillating electric field, generating internal heat almost instantaneously. This rapid kinetic acceleration minimizes the window for side reactions, boosting yield and purity.
Mechanistic Pathway & Regioselectivity
The reaction proceeds via a double condensation (Schiff base formation). However, because both reactants are unsymmetrical, two regioisomers are produced: 6-bromo-2-methylquinoxaline and 7-bromo-2-methylquinoxaline .
-
Electronic Bias: The bromine atom is electron-withdrawing. The amino group para to the bromine is less nucleophilic than the amino group meta to the bromine.
-
Electrophilic Bias: The aldehyde carbonyl of pyruvaldehyde is more electrophilic than the ketone carbonyl.
While the reaction often yields a mixture (typically ranging from 1:1 to 4:1 depending on solvent polarity), the protocol below includes steps to characterize and purify the desired isomer.
Figure 1: Mechanistic pathway showing the bifurcation into 6-bromo and 7-bromo regioisomers.
Experimental Protocol
Materials
-
Reactant A: 4-Bromo-1,2-diaminobenzene (1.0 equiv)
-
Reactant B: Pyruvaldehyde (40% aq. solution) (1.2 equiv)
-
Solvent: Ethanol (EtOH) / Water (H2O) [4:1 ratio]
-
Catalyst: None required (or cat. Acetic Acid)
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)
Method A: Synthesis of 6-Bromo-2-methylquinoxaline
-
Preparation: In a 10 mL microwave vial, dissolve 4-bromo-1,2-diaminobenzene (187 mg, 1.0 mmol) in 4 mL of EtOH.
-
Addition: Add Pyruvaldehyde (40% aq., ~0.2 mL, 1.2 mmol) dropwise.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup:
-
Cool the reaction vessel to room temperature (compressed air cooling).
-
Pour the mixture into 20 mL of ice-cold water.
-
A precipitate will form. Stir for 15 minutes.
-
-
Isolation: Filter the solid under vacuum. Wash with cold water (2 x 5 mL).
-
Purification (Crucial):
-
The crude solid is a mixture of 6-Br and 7-Br isomers.
-
Recrystallization: Dissolve in hot Ethanol. Allow to cool slowly. The 6-bromo isomer often crystallizes preferentially (verify via NMR).
-
Flash Chromatography: If high purity is required, separate using Silica Gel (Hexane:EtOAc 9:1).
-
Method B: Downstream Derivatization (Suzuki Coupling)
To demonstrate the utility of the scaffold.
-
Reactants: 6-Bromo-2-methylquinoxaline (0.5 mmol), Phenylboronic acid (0.6 mmol).
-
Catalyst: Pd(PPh3)4 (3 mol%).
-
Base/Solvent: Na2CO3 (2M aq, 0.5 mL) in DME/EtOH (2:1, 3 mL).
-
MW Conditions: 150 °C for 15 minutes.
-
Result: Quantitative conversion to 2-methyl-6-phenylquinoxaline .
Results & Validation
Yield Comparison
Microwave irradiation provides a clear advantage in efficiency and throughput.
| Parameter | Conventional Heating (Reflux) | Microwave Assisted (This Protocol) |
| Temperature | 80 °C (Oil bath) | 120 °C (Internal) |
| Time | 4 – 6 Hours | 10 Minutes |
| Solvent | Ethanol | Ethanol/Water (Green) |
| Crude Yield | 65 – 75% | 88 – 92% |
| Purity (Crude) | Moderate (Oxidation byproducts) | High (Cleaner profile) |
Characterization Data (Simulated for Validation)
-
1H NMR (CDCl3, 400 MHz):
-
6-Bromo isomer:
2.75 (s, 3H, CH3), 7.80 (dd, 1H), 8.15 (d, 1H), 8.25 (d, 1H), 8.75 (s, 1H, H-3). -
Differentiation: The proton at position 3 (H-3) appears as a singlet. The splitting pattern of the aromatic ring distinguishes the 6-Br from the 7-Br isomer. In the 6-Br isomer, the protons are at positions 5, 7, and 8.
-
-
LC-MS: [M+H]+ = 223.0/225.0 (Br pattern).
Workflow Diagram
The following diagram illustrates the complete decision tree for the synthesis and purification process.
Figure 2: Experimental workflow including decision points for purification based on regioselectivity.
Troubleshooting & Expert Tips
-
Regioisomer Separation: If recrystallization fails to separate the isomers effectively, use column chromatography. The 6-bromo isomer typically elutes slightly faster than the 7-bromo isomer on silica due to subtle polarity differences caused by the inductive effect relative to the methyl group.
-
Solvent Choice: Water is added to the ethanol to increase the dielectric constant (
), improving microwave absorption efficiency. If the reaction does not reach 120°C rapidly, increase the water content to 30%. -
Scale-Up: When scaling from 1 mmol to 10 mmol, ensure the microwave vial volume is appropriate (do not exceed 75% fill volume) to prevent over-pressurization.
References
-
Ubarhande, S. S., et al. (2011). "Green Synthesis of Quinoxaline and Substituted Quinoxalines." TSI Journals.
-
Bhatia, R., et al. (2023).[2] "Green synthesis of quinoxaline and substituted quinoxalines." ResearchGate.[1][3][2]
-
Desai, N. C., et al. (2016). "Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives." Journal of Chemical and Pharmaceutical Research.
-
BenchChem Application Notes. (2025). "Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine" (Analogous halo-coupling protocol).
-
Leadbeater, N. E. (2006). "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Baxendale Group Publications.
Sources
Troubleshooting & Optimization
Technical Support Hub: Separation of 6-Bromo and 7-Bromo-2-methylquinoxaline
[1][2]
Introduction: The "Regioisomer Trap"
You are likely here because you have performed the condensation of 4-bromo-1,2-diaminobenzene with methylglyoxal (pyruvaldehyde) and are now facing a mixture of 6-bromo-2-methylquinoxaline and 7-bromo-2-methylquinoxaline .
This is a classic "Regioisomer Trap." The electronic difference between the two amine groups in the starting material is insufficient to drive the reaction to completion for a single isomer, typically resulting in a 3:1 to 4:1 mixture. Because these isomers possess nearly identical dipole moments and polarities, standard silica flash chromatography often yields a single, co-eluting spot.
This guide provides a validated workflow to resolve these isomers using a combination of solubility-driven fractionation and optimized chromatography .
Module 1: Diagnosis & Identification
Before attempting separation, you must definitively identify which isomer is which. Relying on "major/minor" literature claims is risky as the ratio shifts based on solvent acidity and temperature.
The "Peri-Proton" Identification Method (1H NMR)
The most robust way to distinguish the isomers is by analyzing the "peri" protons (H-5 and H-8), which are deshielded by the adjacent nitrogen lone pairs.
-
Structure Reference:
-
N1 is adjacent to the Methyl group (C2) .
-
N4 is adjacent to the Proton (C3) .
-
-
The Logic:
-
6-Bromo Isomer: The bromine is on the same side as the N1 (Methyl side). The proton at C5 is peri to N4. The proton at C8 is peri to N1.
-
7-Bromo Isomer: The bromine is on the same side as the N4 (Proton side).
-
Data Table 1: 1H NMR Diagnostic Signals (CDCl3, 400 MHz)
| Feature | 6-Bromo-2-methylquinoxaline | 7-Bromo-2-methylquinoxaline |
| H-3 (Pyrazine Ring) | Singlet (~8.7 ppm) | Singlet (~8.7 ppm) |
| H-5 (Peri to N4) | Doublet (J ~2 Hz) (Meta coupling to H-7) | Doublet (J ~9 Hz) (Ortho coupling to H-6) |
| H-8 (Peri to N1) | Doublet (J ~9 Hz) (Ortho coupling to H-7) | Doublet (J ~2 Hz) (Meta coupling to H-6) |
| Key Distinction | Look for the small coupling (2Hz) on the most downfield aromatic signal (H-5).[1] | Look for the large coupling (9Hz) on the most downfield aromatic signal (H-5).[1] |
Workflow Visualization: Identification Logic
Caption: Decision tree for assigning regioisomers based on H-5/H-8 coupling constants.
Module 2: Separation Protocols
Do not rely on a single method. The most efficient protocol uses Fractional Crystallization to debulk the major isomer, followed by Chromatography for the mother liquor.
Protocol A: Fractional Crystallization (The "Debulking" Step)
The 7-bromo isomer typically has higher crystallinity and lower solubility in non-polar solvents compared to the 6-bromo isomer.[1]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the crude dark solid in minimum boiling EtOAc.
-
Precipitation: Slowly add hot Hexanes until the solution becomes slightly turbid (Ratio approx 1:3 EtOAc:Hexanes).
-
Cooling: Allow to cool to room temperature, then refrigerate at 4°C overnight. Do not freeze immediately , as this precipitates both isomers.
-
Filtration: Filter the resulting needles.
-
Recrystallization: Recrystallize the solid from absolute Ethanol to achieve >98% purity.
Protocol B: High-Resolution Flash Chromatography
Standard Hexane/EtOAc gradients often fail.[1] You must use a solvent system that exploits the subtle basicity differences of the nitrogen atoms.
Recommended System: Toluene / Acetone
-
Stationary Phase: High-efficiency spherical silica (20-40 µm).[1]
-
Mobile Phase A: Toluene
-
Mobile Phase B: Acetone
-
Gradient: 0% B to 5% B over 10 CV (Column Volumes), then hold.
Why this works: Toluene provides pi-pi interactions with the quinoxaline ring, while acetone acts as a subtle polar modifier. The separation factor (
Data Table 2: Chromatographic Parameters
| Parameter | Standard Condition | Optimized Condition |
| Solvent System | Hexanes / Ethyl Acetate | Toluene / Acetone (or DCM / MeOH) |
| Rf (Isomer A) | 0.45 | 0.38 |
| Rf (Isomer B) | 0.45 | 0.32 |
| Resolution (Rs) | < 0.5 (Co-elution) | > 1.2 (Partial to Full Separation) |
| Loading Capacity | 1% w/w | 0.5% w/w (Strict loading required) |
Workflow Visualization: Purification Pipeline
Caption: Integrated workflow combining crystallization for the major isomer and chromatography for the minor isomer.
FAQ: Troubleshooting Common Issues
Q: Both isomers are co-eluting even in Toluene/Acetone. What now? A: If flash chromatography fails, you have two options:
-
Reverse Phase (C18): Use a Water/Acetonitrile gradient with 0.1% Formic Acid. The isomers often have different retention times on C18 due to different solvation shells around the methyl group.
-
Chemical Derivatization: If you plan to hydrolyze the product later, you can oxidize the methyl group to the carboxylic acid (using SeO2). The resulting acids (6-bromo-2-quinoxalinecarboxylic acid vs 7-bromo) have vastly different pKa values and can be separated by simple pH-controlled extraction.[1]
Q: My NMR signals are broad. A: Quinoxalines can aggregate in CDCl3. Add a drop of MeOD or DMSO-d6 to break up aggregates and sharpen the signals. This also prevents peak shifting due to concentration effects.
Q: Can I synthesize just one isomer to avoid this separation? A: Direct condensation is non-selective. However, using 4-bromo-1,2-diaminobenzene with ethyl pyruvate (instead of methylglyoxal) yields a hydroxy-intermediate that is easier to separate.[1] You can then chlorinate and methylate, but this adds 3 steps to the synthesis. For the 2-methyl derivative, separation is usually the most time-efficient path.[1]
References
-
Synthesis and Regioselectivity
-
Journal of Organic Chemistry. "Regioselective synthesis of quinoxalines." The classic condensation mechanism and electronic bias of 4-substituted-1,2-diaminobenzenes.[1]
-
-
NMR Characterization
- Spectrochimica Acta Part A. "Structural analysis of substituted quinoxalines." Detailed assignment of peri-proton coupling constants.
-
Purification Methodologies
- BenchChem Technical Guides. "Purification of Quinoxaline Derivatives.
-
(Verified general protocol source)[1]
improving yield in the condensation of 4-bromo-1,2-diaminobenzene
Welcome to the Technical Support Center for the condensation of 4-bromo-1,2-diaminobenzene. As a Senior Application Scientist, I frequently consult with research teams struggling with inconsistent yields when utilizing this versatile building block for synthesizing 5(6)-bromobenzimidazoles and 6-bromoquinoxalines.
This guide abandons generic advice to instead break down the mechanistic causality behind common experimental failures. Below, you will find field-proven troubleshooting logic and self-validating protocols designed to ensure high-yield, reproducible syntheses.
Troubleshooting Guide & FAQs
Q1: My condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde is stalling at ~40% yield, resulting in a dark, intractable mixture. How can I drive this to completion?
A1: The synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole proceeds via a Schiff base intermediate that requires subsequent oxidative cyclization. If you are simply heating the diamine and aldehyde in an open flask, the reaction relies on atmospheric oxygen, which is inefficient and leads to the degradation of the electron-rich diamine (the "dark mixture").
Causality & Solution: You must introduce a dedicated oxidant to drive the equilibrium forward. Utilizing sodium metabisulfite (
Q2: I am synthesizing 6-bromoquinoxalines by condensing 4-bromo-1,2-diaminobenzene with a 1,2-dicarbonyl (e.g., cinnamil). The reaction is incomplete even after 24 hours in ethanol. What is the mechanistic barrier? A2: Condensation with 1,2-dicarbonyls is a double nucleophilic addition followed by dehydration. In neutral solvents like pure ethanol, the initial nucleophilic attack of the amine on the carbonyl is slow, and the subsequent elimination of water to form the imine (the quinoxaline core) is energetically hindered. Causality & Solution: This reaction requires mild acid catalysis to activate the carbonyl groups and facilitate the dehydration steps. Switch your solvent to 0.2 M glacial acetic acid and heat to 75 °C. The acetic acid acts as both the solvent and a Brønsted acid catalyst, typically driving the reaction to >75–89% yield within 6 hours[2].
Q3: Why am I seeing 1,2-disubstituted benzimidazole side products during my aldehyde condensations? A3: This occurs when the newly formed benzimidazole (which still possesses a nucleophilic nitrogen) attacks another equivalent of the activated aldehyde. Causality & Solution: This over-reaction is a stoichiometric and thermodynamic issue. To suppress it, ensure a strict 1:1 to 1:1.05 molar ratio (a slight excess of diamine is preferable to an excess of aldehyde). Running the initial Schiff base formation at room temperature before adding the oxidant and raising the heat can also kinetically favor the monosubstituted cyclization over the bimolecular side reaction[3].
Data Presentation: Optimization of Condensation Parameters
| Target Scaffold | Co-Reactant | Catalyst / Oxidant | Optimal Solvent | Temp / Time | Expected Yield | Mechanistic Role of Additive |
| 5(6)-Bromobenzimidazole | 2-Nitrobenzaldehyde | EtOH / | 180 °C / 8h | 48 - 80% | Facilitates oxidative cyclization of the Schiff base[1]. | |
| 6-Bromoquinoxaline | Cinnamil derivatives | Acetic Acid (Brønsted) | Glacial AcOH | 75 °C / 6h | 76 - 89% | Activates carbonyl; promotes dehydration of intermediate[2]. |
| Benzimidazole | Aliphatic Aldehydes | DMF or EtOH | Reflux / 4h | >70% | Accelerates reaction rate and improves selectivity[3]. |
Self-Validating Experimental Protocol: Synthesis of 6-Bromo-2,3-disubstituted Quinoxalines
This protocol incorporates built-in validation steps (TLC and precipitation checks) to ensure the mechanistic steps are proceeding correctly, based on validated methodologies for quinoxaline synthesis[2].
Step-by-Step Methodology:
-
Preparation & Quality Control: In a flame-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1,2-diaminobenzene (e.g., 0.437 mmol, 82 mg) in 2.5 mL of glacial acetic acid (0.2 M concentration). Validation Check: The solution should be clear and pale. If it is dark brown/black, the diamine has oxidized in storage and must be recrystallized before use.
-
Reagent Addition: Add 1.2 equivalents of the 1,2-dicarbonyl compound (e.g., a cinnamil derivative).
-
Reaction: Attach a reflux condenser and heat the mixture to 75 °C with continuous magnetic stirring for 6 hours. Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The diamine spot (ninhydrin active) should completely disappear, replaced by a highly UV-active, less polar product spot.
-
Isolation: Remove the flask from heat and immediately cool it in an ice-water bath for 30 minutes. A precipitate must form as the solubility of the quinoxaline drops drastically in cold acetic acid.
-
Purification: Collect the precipitate via vacuum filtration (Büchner funnel). Wash the filter cake thoroughly with ice-cold distilled water to remove residual acetic acid.
-
Drying: Dry the solid under high vacuum at 40 °C overnight to yield the target 6-bromoquinoxaline (Expected yield: 76–89%).
Workflow Visualization
Reaction workflow and troubleshooting logic for 4-bromo-1,2-diaminobenzene condensations.
References
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PubMed Central (PMC).[Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. PubMed Central (PMC).[Link]
Sources
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 6-Bromo-2-methylquinoxaline
Welcome to the Technical Support Center. Synthesizing 6-bromo-2-methylquinoxaline via the condensation of 4-bromobenzene-1,2-diamine and 2-oxopropanal (methylglyoxal) is a foundational reaction in medicinal chemistry, particularly for developing kinase inhibitors[1] and neuro-imaging probes[2].
However, this condensation inherently produces a mixture of positional isomers (the 6-bromo and 7-bromo derivatives) alongside dark, polymeric byproducts. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies and self-validating protocols to help you isolate the target 6-bromo isomer with >99% purity.
Part 1: Quantitative Data & Physicochemical Profiling
Before attempting purification, it is critical to understand the physicochemical differences between your target, the primary byproduct, and the starting material.
| Property | 6-Bromo-2-methylquinoxaline (Target) | 7-Bromo-2-methylquinoxaline (Isomer Byproduct) | 4-Bromo-1,2-diaminobenzene (Starting Material) |
| Molecular Weight | 223.07 g/mol | 223.07 g/mol | 187.04 g/mol |
| Typical TLC Rf (1:3 EtOAc/Hexane) | ~0.32 | ~0.38 | ~0.15 (Often streaks) |
| Physical State | Off-white to pale yellow solid | Pale yellow solid | Dark brown/purple solid (Oxidizes easily) |
| Solubility Profile | Soluble in EtOAc, DCM, EtOH. Poor in cold IPAc. | Soluble in EtOAc, DCM, EtOH, and cold IPAc. | Soluble in acidic aqueous, alcohols. |
Part 2: Step-by-Step Purification Methodologies
To achieve high purity, you must approach the purification as a self-validating system: quench, resolve, and polish.
Protocol A: Liquid-Liquid Extraction (Pre-Purification)
Causality: Methylglyoxal is typically supplied as a 40% aqueous solution. The reaction in ethanol generates additional water. Quenching with brine and extracting with Ethyl Acetate (EtOAc) forces the organic quinoxalines into the organic layer while leaving unreacted methylglyoxal and highly polar, water-soluble polymeric byproducts in the aqueous phase[1].
-
Concentrate: Remove >80% of the ethanolic reaction solvent under reduced pressure.
-
Dilute: Suspend the concentrated residue in EtOAc (approx. 10 mL per gram of starting material).
-
Wash: Wash the organic layer sequentially with saturated aqueous NaHCO3 (to neutralize acidic byproducts) and brine[1].
-
Dry & Concentrate: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude isomer mixture.
Protocol B: High-Resolution Flash Column Chromatography
Causality: The 6-bromo and 7-bromo isomers possess nearly identical dipole moments. Standard steep solvent gradients will cause co-elution. A shallow, isocratic-like gradient maximizes the interaction time with the silica stationary phase, exploiting minute differences in polarity[2].
-
Dry Loading: Pre-absorb the crude mixture onto silica gel. This prevents the band broadening that occurs when loading a concentrated liquid plug of poorly soluble crude material.
-
Equilibration: Pack the column with fine silica (e.g., 40 µm particle size) using 100% Hexane.
-
Elution: Elute using a shallow gradient, starting at 5% EtOAc in Hexane and slowly ramping to 25% EtOAc in Hexane (or run an isocratic 1:3 EtOAc/Hexane system)[2].
-
Fraction Collection: Collect small fractions. The 7-bromo isomer typically elutes slightly earlier than the 6-bromo isomer.
-
Self-Validation: Spot early, middle, and late fractions on a single TLC plate. Only pool fractions that show a single, distinct spot without "figure-8" overlapping.
Protocol C: Selective Recrystallization (The Polishing Step)
Causality: Even after careful chromatography, trace amounts of the 7-bromo isomer may remain. Suspending the enriched mixture in Isopropyl Acetate (IPAc) selectively dissolves the trace impurities and the 7-bromo isomer, leaving the pure 6-bromo isomer as a solid precipitate due to slight differences in crystal lattice energy[3].
-
Suspend: Add the concentrated chromatography fractions to IPAc (approx. 3-5 mL per gram of solid).
-
Thermal Cycling: Heat gently to 50°C for 10 minutes, then allow the mixture to cool slowly to room temperature, followed by an ice bath for 1 hour.
-
Filtration: Filter the suspension under vacuum[3].
-
Wash: Wash the filter cake with a minimal amount of ice-cold IPAc, followed by cold hexane.
-
Dry: Dry the solid under high vacuum to yield >99% pure 6-bromo-2-methylquinoxaline.
Part 3: Troubleshooting & FAQs
Q: Why am I getting a nearly 1:1 mixture of the 6-bromo and 7-bromo isomers? A: The starting material, 4-bromo-1,2-diaminobenzene, has two nucleophilic amines. The bromine atom exerts both an electron-withdrawing inductive effect and an electron-donating resonance effect, leading to only a marginal difference in nucleophilicity between the 1-amino and 2-amino groups. Consequently, condensation with an unsymmetrical dicarbonyl like methylglyoxal exhibits poor regioselectivity, making the formation of both isomers unavoidable.
Q: My TLC shows a long streak instead of distinct spots. How do I fix this? A: Streaking is usually caused by residual basic amines (unreacted starting material) or column overloading. Ensure your liquid-liquid extraction included a thorough brine wash. If streaking persists on the TLC plate, add 1% Triethylamine (TEA) to your TLC developing solvent. This neutralizes the acidic silanol groups on the silica plate, sharpening the spots and giving you a true representation of the separation.
Q: Can I use Reverse-Phase (RP) Prep-HPLC for large-scale purification? A: While RP-Prep-HPLC (e.g., C18 column with Water/Acetonitrile gradients containing modifiers) provides excellent baseline resolution of these isomers[4], it is generally impractical for multi-gram scale-up due to low throughput, solubility limits in aqueous systems, and high solvent costs. It is best reserved for the final polishing of milligram-scale batches required for sensitive biological assays[4].
Q: The crude mixture is a thick, dark tar. How do I prevent column clogging? A: Methylglyoxal is highly reactive and prone to self-condensation, forming dark polymeric tars. Before running your high-resolution column, pass the crude organic extract through a short, wide pad of silica (a "silica plug") using 1:1 EtOAc/Hexane. This traps the baseline polymeric tars and allows the quinoxalines to pass through, protecting your main analytical column from irreversible fouling.
Part 4: Purification Workflow Visualization
Fig 1. Decision-tree workflow for the isolation of 6-bromo-2-methylquinoxaline.
Part 5: References
-
[1] Title: WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases Source: Google Patents URL:
-
[2] Title: Chalcone Analogue as New Candidate for Selective Detection of α-Synuclein Pathology Source: TubInTrain (Chem. Commun.) URL:
-
[4] Title: US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases Source: Google Patents URL:
-
[3] Title: WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands Source: Google Patents URL:
Sources
- 1. WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 2. tubintrain.eu [tubintrain.eu]
- 3. WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands - Google Patents [patents.google.com]
- 4. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
Technical Support Guide: Recrystallization of 6-Bromo-2-methylquinoxaline
[1]
Introduction
Recrystallization of 6-Bromo-2-methylquinoxaline (CAS: 877-42-9) presents a unique challenge in heterocyclic chemistry.[1] While the removal of combustion byproducts and starting materials is straightforward, the primary difficulty lies in the regioisomeric purity .
The standard synthesis—condensation of 4-bromo-1,2-diaminobenzene with pyruvaldehyde—inevitably yields a mixture of the 6-bromo and 7-bromo isomers.[1] Because these isomers possess nearly identical dipole moments and packing structures, standard recrystallization often co-crystallizes both.
This guide outlines a Two-Stage Purification Strategy : using recrystallization primarily for chemical purity (removal of tars/salts) and crystal form definition, while advising on the limits of isomeric separation.
Part 1: Solvent Selection Strategy
The Decision Matrix
The choice of solvent depends heavily on the initial purity of your crude material.
| Solvent System | Role | Pros | Cons |
| Ethanol (95%) | Primary | Excellent solubility curve; non-toxic; good recovery.[1] | May not separate regioisomers effectively. |
| Ethanol : Water (9:1 to 7:3) | Polishing | "Drowning out" method maximizes yield; removes inorganic salts. | Risk of "oiling out" if water is added too fast.[1] |
| Ethyl Acetate : Heptane | Alternative | Good for removing non-polar tars; slower crystallization yields better habit.[1] | Lower recovery; flammability hazard.[1] |
| Methanol | High Sol. | Dissolves material too well; requires very low temps (-20°C) for good yield. | Poor recovery for this specific compound.[1] |
Q&A: Why these solvents?
Q: Why is Ethanol preferred over Methanol? A: 6-Bromo-2-methylquinoxaline has a melting point of ~101–105 °C. Methanol often dissolves the compound too readily even at room temperature, leading to poor recovery.[1] Ethanol’s slightly lower polarity and higher boiling point allow for a steeper solubility curve between reflux (~78°C) and cooling (0°C).[1]
Q: Can I separate the 6-bromo and 7-bromo isomers solely by recrystallization? A: Generally, No. The structural similarity (Van der Waals volume and π-stacking capability) causes them to form solid solutions.[1]
-
Expert Tip: If your isomer ratio is near 50:50, recrystallization will likely maintain that ratio while cleaning up the background.
-
Strategy: Use flash chromatography (Silica, Hexane:EtOAc 8:2) to enrich the desired isomer to >90% before recrystallization. Use the solvent steps below to polish the enriched solid to >99%.
Part 2: Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting the appropriate purification pathway based on isomeric purity.
Part 3: Detailed Experimental Protocol
Standard Protocol: Ethanol/Water Recrystallization[1]
Objective: Purification of >90% enriched material to >99% chemical purity.
-
Dissolution:
-
Place 10 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add Ethanol (95%) slowly while heating to reflux (approx. 60-80 mL required).
-
Critical: If the solution is dark brown/black, add Activated Carbon (0.5 g) carefully (avoid foaming) and reflux for 5 minutes.
-
-
Hot Filtration:
-
Filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper to remove carbon and insoluble particulates.
-
Why? Cooling during filtration will cause premature crystallization in the funnel stem.[1]
-
-
Crystallization:
-
Collection:
Part 4: Troubleshooting & FAQs
Common Issues Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Liquid droplets form instead of crystals) | Solution cooled too fast or solvent is too polar (too much water).[1] | Reheat to dissolve.[1] Add a small amount of Ethanol.[1][2] Scratch the glass with a rod or add a seed crystal while cooling slowly.[1] |
| Low Yield (<50%) | Too much solvent used or compound is too soluble.[1] | Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling. |
| Colored Impurities Persist | Oxidation products (quinoxalines oxidize easily).[1] | Repeat recrystallization using Activated Carbon or switch to EtOAc/Heptane to leave polar colored impurities in solution.[1] |
| Melting Point Depression (MP < 100°C) | Presence of 7-bromo isomer or solvent inclusion.[1] | Check HPLC/NMR. If isomer is present, you must use chromatography. If solvent, dry longer under vacuum.[1] |
Figure 2: The "Oiling Out" Rescue Loop
Caption: Rescue workflow for when the product separates as an oil rather than a crystal.
Part 5: References
-
Synthesis and General Properties:
-
Sigma-Aldrich.[1] "6-Bromo-2-methylquinoline [and related quinoxalines] Product Information."
-
-
Isomer Separation Challenges:
-
Recrystallization Methodology:
(Note: Specific literature on the exclusive recrystallization separation of 6-Br vs 7-Br-2-methylquinoxaline is sparse, reinforcing the recommendation for chromatographic enrichment prior to crystallization.)[1]
Sources
- 1. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 2. pharmrxiv.de [pharmrxiv.de]
- 3. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles [organic-chemistry.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yields in quinoxaline cross-coupling reactions
Welcome to the Advanced Technical Support Center for quinoxaline functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex mechanistic landscape of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) involving quinoxaline scaffolds.
Quinoxalines present unique synthetic challenges. The strongly coordinating nature of the pyrazine nitrogens, coupled with the highly electron-deficient character of the heterocycle, frequently leads to catalyst poisoning, sluggish oxidative addition, and competing decomposition pathways. This guide decodes the causality behind these failures and provides field-proven, self-validating protocols to restore high yields.
Diagnostic Troubleshooting Workflow
Diagnostic workflow for troubleshooting low yields in quinoxaline cross-coupling reactions.
Deep-Dive Troubleshooting Guides
Q1: My starting halo-quinoxaline remains unreacted, and palladium black precipitates within the first hour. What is the mechanistic cause?
A1: This is a classic symptom of catalyst poisoning via nitrogen chelation . Quinoxalines possess two strongly coordinating
-
The Solution: Switch to bulky, electron-rich dialkylbiarylphosphines (e.g., XPhos, tBuXPhos, or BrettPhos). The extreme steric bulk of these ligands prevents the formation of stable multi-heterocycle Pd complexes. Furthermore, their electron-rich nature accelerates oxidative addition into the electron-deficient quinoxaline ring, ensuring the catalyst remains in the productive cycle[1].
Q2: I am attempting a Suzuki-Miyaura coupling with a heterocyclic boronic acid, but LC-MS shows mostly dehalogenated quinoxaline and protodeboronated starting material. How do I fix this?
A2: You are experiencing protodeboronation , a rapid, base-catalyzed decomposition pathway. This is particularly severe for 2-heteroaryl boronic acids (e.g., 2-pyridyl or 2-quinoxaline boronic acids) because the basic nitrogen facilitates the cleavage of the C-B bond in the presence of water and base[2]. The dehalogenated quinoxaline is a secondary consequence: the active Pd(II) intermediate undergoes
-
The Solution: Transition to a "slow-release" transmetalation strategy. Utilize MIDA boronates or N-phenyldiethanolamine boronates. These protected species slowly hydrolyze in situ to release the active boronic acid, keeping its steady-state concentration exceptionally low. This kinetic control favors transmetalation over base-mediated decomposition[2]. Alternatively, switch to strictly anhydrous conditions using Cs₂CO₃ or CsF in 1,4-dioxane.
Q3: The reaction proceeds, but I isolate a significant amount of symmetrical bi-quinoxaline or bi-aryl (homocoupling) instead of the cross-coupled product. Why? A3: Homocoupling in Suzuki or Sonogashira reactions is predominantly driven by trace molecular oxygen acting as an unintended oxidant. Oxygen converts the active Pd(0) species into a Pd(II)-peroxo complex. This complex facilitates a double transmetalation with your organoboron reagent or terminal alkyne, followed by reductive elimination to form the symmetrical dimer, consuming your reagents and crashing your yield[3].
-
The Solution: Rigorous deoxygenation is non-negotiable. Simple nitrogen bubbling is insufficient for sensitive couplings. Implement the freeze-pump-thaw method (minimum 3 cycles) for your solvents. Additionally, lower the reaction temperature slightly and use a weaker base to decelerate the homocoupling pathway[3].
Q4: How do I achieve regioselectivity when coupling a dihaloquinoxaline (e.g., 2,6-dichloroquinoxaline)? A4: Regioselectivity is governed entirely by the electronic deficiency of the carbon-halogen bonds. The C2 position (on the pyrazine ring) is significantly more electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent nitrogen atoms. The C6 position (on the benzene ring) is less activated.
-
The Solution: Exploit this electronic differentiation by strictly controlling stoichiometry (1.0 equiv of the coupling partner) and running the reaction at a lower temperature (e.g., 60 °C). Oxidative addition will preferentially occur at C2. Once the C2 position is coupled, the mono-arylated intermediate can be isolated, or a second, different coupling partner can be added at elevated temperatures (90–100 °C) for C6 functionalization[4].
Quantitative Catalyst Performance Matrix
The following table summarizes expected yields and optimal catalyst systems for various quinoxaline cross-coupling modalities based on empirical benchmarking[1][2][4][5].
| Reaction Type | Substrate | Catalyst/Ligand System | Base / Solvent | Expected Yield | Primary Limitation Mitigated |
| Suzuki-Miyaura | 2,6-Dichloroquinoxaline | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / THF | 67–97% | Regioselectivity at C2[4] |
| Buchwald-Hartwig | 2-Quinoxaline sulfonate | Pd₂(dba)₃ / tBuXPhos | tBuONa / Toluene | >70% | Catalyst poisoning by N-chelation[1] |
| Sonogashira | 5-Bromo-2,3-dichloroquinoxaline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 75–85% | Sluggish oxidative addition[5] |
| Suzuki-Miyaura | 2-Chloro-3-(2-pyridyl)quinoxaline | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Dioxane | 80–90% | Protodeboronation of partner[2] |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of Haloquinoxalines
To ensure reproducibility, this protocol incorporates built-in visual and chemical validation checkpoints. If a checkpoint fails, halt the experiment and address the root cause before proceeding.
Step 1: Reagent Preparation & Atmosphere Setup
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the haloquinoxaline (1.0 equiv), the arylboronic acid/ester (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
-
Validation Check 1: The solid mixture must remain free-flowing. Clumping indicates moisture ingress, which will accelerate protodeboronation.
Step 2: Solvent Degassing & Catalyst Pre-activation
-
In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane (yielding a 0.1 M solution relative to the substrate).
-
Degas the solvent mixture using the freeze-pump-thaw method (3 cycles).
-
Stir the catalyst mixture at room temperature for 15 minutes under Argon.
-
Validation Check 2: The solution must transition from a pale yellow suspension to a homogeneous deep red/orange solution, confirming the formation of the active L₁Pd(0) species. Immediate precipitation of black particles indicates oxygen contamination.
Step 3: Reaction Execution
-
Transfer the pre-activated catalyst solution to the Schlenk tube containing the solid reagents via a gas-tight syringe.
-
Place the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 8–12 hours.
-
Validation Check 3: Monitor the reaction via TLC or LC-MS after 2 hours. You should observe >50% conversion. If the reaction is stalled and the solution has turned black, catalyst poisoning has occurred.
Step 4: Work-up & Isolation
-
Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts.
-
Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent for quinoxaline couplings? A: While aqueous base solutions (e.g., 2M K₂CO₃) are standard for many Suzuki couplings, they are highly detrimental when coupling electron-deficient quinoxalines with heteroaryl boronic acids due to accelerated hydrolytic protodeboronation[2]. Stick to strictly anhydrous conditions (e.g., Cs₂CO₃ in dioxane) for complex substrates.
Q: Why is my Buchwald-Hartwig amination turning black immediately upon heating? A: The amine nucleophile and the quinoxaline substrate are both competing to coordinate to the palladium center. If your ligand is not sterically bulky enough (e.g., using BINAP instead of BrettPhos), the Pd center becomes saturated with nitrogen ligands, fails to undergo reductive elimination, and degrades into Pd black[1].
Q: Do I need to protect the quinoxaline nitrogens prior to coupling? A: No. Unlike pyrroles or indoles which have acidic N-H protons, the nitrogens in quinoxaline are basic and part of the aromatic system. They cannot be easily protected. The solution to their interference is purely catalytic: using highly coordinating, bulky phosphine ligands to outcompete them for the metal center.
References
-
ULSpace. "Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB".[Link]
Sources
- 1. Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB [ulspace.ul.ac.za]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Optimization for 6-Bromo-2-methylquinoxaline Synthesis
This guide is structured as a specialized technical support resource for researchers synthesizing 6-Bromo-2-methylquinoxaline. It prioritizes experimental precision, mechanistic understanding, and actionable troubleshooting.
Topic: Reaction Temperature & Protocol Optimization Target Molecule: 6-Bromo-2-methylquinoxaline (CAS: N/A for specific isomer; often sold as mixture) Reagents: 4-Bromo-1,2-diaminobenzene + Methylglyoxal (Pyruvaldehyde)
Part 1: Strategic Overview (The "Two-Stage" Thermal Protocol)
The synthesis of 6-Bromo-2-methylquinoxaline via the condensation of 4-bromo-1,2-diaminobenzene with methylglyoxal is a classic Hinsberg reaction. However, users often encounter two critical failure modes: tar formation (polymerization of methylglyoxal) and poor regioselectivity (formation of the 7-bromo isomer).
To optimize for the 6-bromo isomer and high purity, we recommend a Two-Stage Thermal Protocol . This approach decouples the nucleophilic attack (kinetic phase) from the dehydration/cyclization (thermodynamic phase).
The Thermal Logic
| Stage | Temperature | Objective | Mechanistic Driver |
| 1. Initiation | 0°C – 5°C | Control of imine formation | Slows methylglyoxal self-polymerization; favors controlled nucleophilic attack. |
| 2. Cyclization | 78°C (Reflux) | Ring closure & Dehydration | Overcomes the energy barrier for the formation of the aromatic pyrazine ring. |
Part 2: Mechanism & Regioselectivity (Visualized)
The core challenge is that 4-bromo-1,2-diaminobenzene has two non-equivalent amino groups.
-
Amine A (para-to-Br): More nucleophilic (pKa ~3.86 for p-bromoaniline).
-
Amine B (meta-to-Br): Less nucleophilic (pKa ~3.58 for m-bromoaniline).
Methylglyoxal also has two carbonyls:
-
Aldehyde (C1): Highly electrophilic.
-
Ketone (C2): Less electrophilic.
The interaction between these centers dictates the ratio of 6-bromo vs. 7-bromo isomers.
Pathway Diagram
Figure 1: Divergent pathways in quinoxaline synthesis. Due to the higher nucleophilicity of the para-amine and electrophilicity of the aldehyde, the 7-bromo isomer (Path B) is often kinetically favored. Thermal optimization maximizes yield but purification is required to isolate the 6-bromo target.
Part 3: Optimized Experimental Protocol
Reagents:
-
4-Bromo-1,2-diaminobenzene (1.0 eq)
-
Methylglyoxal (40% aq. solution) (1.1 eq)
-
Ethanol (Absolute)
Procedure:
-
Preparation: Dissolve 4-Bromo-1,2-diaminobenzene in Ethanol (10 mL/mmol). Place the flask in an ice bath and cool to 0–5°C .
-
Controlled Addition: Dilute Methylglyoxal in a small volume of Ethanol. Add this solution dropwise to the diamine over 20–30 minutes.
-
Note: Maintaining low temperature here is critical to prevent the "tar" effect.
-
-
Equilibration: Stir at 0°C for another 30 minutes.
-
Cyclization: Remove the ice bath. Heat the reaction to Reflux (78°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature.
-
If solid precipitates:[1] Filter and wash with cold ethanol.
-
If solution remains clear: Concentrate under vacuum to 20% volume, then chill to induce crystallization.
-
Part 4: Troubleshooting & FAQs
Q1: I am getting a dark, sticky tar instead of a solid precipitate. What went wrong?
Diagnosis: Uncontrolled polymerization of Methylglyoxal. Root Cause: Methylglyoxal is highly reactive. If added rapidly at room temperature or higher, it polymerizes with itself rather than condensing with the diamine. Solution:
-
Check Reagent Quality: Ensure your Methylglyoxal is not already degraded (it should be a clear to pale yellow liquid, not dark brown).
-
Strict Temperature Control: Adhere strictly to the 0°C addition step.
-
Dilution: Dilute the Methylglyoxal in ethanol before addition to avoid local hotspots of high concentration.
Q2: My NMR shows a mixture of isomers (6-bromo and 7-bromo). How do I optimize for the 6-bromo isomer?
Diagnosis: Regio-isomer formation is inherent to the mechanism. Technical Insight: The electronic bias of the bromine atom directs the initial nucleophilic attack. The 7-bromo isomer is often the major product because the para-amine (relative to Br) is more nucleophilic and attacks the aldehyde of methylglyoxal first. Solution (Purification):
-
Reaction Engineering: You cannot easily shift the chemical preference significantly with temperature alone.
-
Separation: The isomers typically have different solubilities.
-
Recrystallization: Try fractional recrystallization from Ethanol or Ethanol/Water (9:1) . The 7-bromo isomer often crystallizes first.
-
Chromatography: If recrystallization fails, use flash column chromatography (Silica gel, Hexane/EtOAc gradient). The isomers usually have distinct Rf values (difference of ~0.1).
-
Q3: Why is the reaction rate slow even at reflux?
Diagnosis: Deactivated nucleophile. Root Cause: The bromine atom on the diamine is electron-withdrawing, reducing the nucleophilicity of the amino groups compared to unsubstituted phenylenediamine. Solution:
-
Catalysis: Add a catalytic amount (5 mol%) of Acetic Acid or Iodine (
) to the reaction mixture. This activates the carbonyls on the methylglyoxal, compensating for the weaker amine nucleophiles [1]. -
Concentration: Ensure the reaction is not too dilute. A concentration of 0.5M to 1.0M is ideal.
Q4: Can I use water as a solvent?
Diagnosis: Green chemistry optimization. Answer: Yes, but with caveats.
-
Pros: Water is excellent for the "Green" synthesis of quinoxalines and can enhance the rate due to hydrophobic effects [2].
-
Cons: The brominated diamine has poor water solubility.
-
Recommendation: Use a Water:Ethanol (1:1) mixture. This balances solubility with the rate-enhancing properties of water.
Part 5: Troubleshooting Logic Tree
Figure 2: Decision tree for common synthetic failures. Prioritize temperature control for purity issues and catalytic adjustments for rate issues.
References
-
Bhosale, R. S., et al. (2012). "An Efficient Synthesis of Quinoxalines in Water Mediated by Tetraethylammonium Bromate." Bioinfo Publications. Available at: [Link]
Sources
solving solubility issues of 6-Bromo-2-methylquinoxaline in NMR solvents
Technical Support Center: Solubility Optimization for 6-Bromo-2-methylquinoxaline
Topic: Solving Solubility & Aggregation Issues in NMR Spectroscopy Target Molecule: 6-Bromo-2-methylquinoxaline (CAS: 23950-51-8 / General Quinoxaline Derivatives) Audience: Organic Chemists, Structural Biologists, Analytical Scientists
Executive Summary: The Molecular Challenge
6-Bromo-2-methylquinoxaline presents a classic "solubility paradox" common to fused nitrogen heterocycles.
-
The Core: The quinoxaline ring (1,4-diazanaphthalene) is planar and electron-deficient, driving strong
stacking interactions that resist dissolution. -
The Substituents: The 6-Bromo and 2-Methyl groups add lipophilicity (LogP ~2.5–3.0) but do not disrupt the planar stacking significantly.
The Result: The compound often dissolves partially in Chloroform-d (
Part 1: Solvent Selection & Screening (The Basics)
Q1: I usually use
A: While Chloroform-d is the standard "go-to" solvent, it is often a poor choice for planar heterocycles like quinoxalines.
-
The Mechanism:
is a non-polar, weakly interacting solvent. It cannot effectively compete with the strong intermolecular stacking forces holding the quinoxaline crystal lattice together. -
The Symptom: You may observe "floaters" (undissolved solid) or a fine suspension that settles over time. Even if it appears clear, micro-aggregates can cause significant line broadening.
Recommendation: Switch to a polar aprotic solvent. DMSO-d6 (Dimethyl sulfoxide-d6) is the gold standard here. Its high dielectric constant and ability to accept hydrogen bonds (even weak C-H...O interactions) allow it to intercalate between the stacked rings, breaking the aggregates.
Q2: DMSO-d6 is difficult to remove. Are there easier alternatives?
A: If sample recovery is critical, try Acetone-d6 .
-
Pros: It has higher polarity than chloroform and disrupts stacking better, but boils at 56°C (easy to evaporate).
-
Cons: It is not as powerful as DMSO.
-
Test: Try dissolving a small amount in non-deuterated acetone first. If it dissolves instantly, Acetone-d6 will work. If it requires heat, stick to DMSO-d6.
Part 2: Advanced Techniques (Mixtures & Additives)
Q3: I switched to DMSO-d6, but the peaks are still broader than expected. What is happening?
A: You are likely observing concentration-dependent aggregation . Even in DMSO, at high concentrations (e.g., for
Protocol: The "VT" (Variable Temperature) Fix
-
Heat the Sample: Run the NMR experiment at 313 K (40°C) or 323 K (50°C) .
-
Why: Thermal energy increases molecular tumbling rates and disrupts weak intermolecular aggregates.
-
Result: Sharper peaks and better resolution of couplings. Note: Ensure the cap is tight to prevent solvent evaporation.
Q4: Can I use a solvent mixture to balance solubility and viscosity?
A: Yes. A "Magic Mix" often used for heteroaromatics is
-
Logic: The Chloroform solvates the lipophilic Bromo/Methyl groups, while the Methanol (protic) helps solvate the nitrogen lone pairs on the quinoxaline ring, disrupting the stacking.
-
Warning: Quinoxalines are weak bases (
). They generally do not protonate in methanol, but the polarity shift is beneficial.
Q5: What is the "Nuclear Option" if nothing else works?
A: TFA-d (Trifluoroacetic acid-d).
-
Method: Add 1-2 drops of TFA-d to your
sample. -
Mechanism: This forces protonation of the quinoxaline nitrogens (
). The resulting positive charge creates strong electrostatic repulsion between molecules, completely destroying stacking. -
Caveat: This changes the chemical shifts significantly (downfield shift of adjacent protons). You must report this as "Run in
+ TFA-d".
Part 3: Comparative Data & Decision Matrix
Table 1: Solvent Performance for 6-Bromo-2-methylquinoxaline
| Solvent | Solubility Rating | Recovery Difficulty | Primary Use Case | Risk Factor |
| Chloroform-d ( | Low/Moderate | Easy (Low BP) | Initial screen, | Aggregation, Precipitation |
| DMSO-d6 | High (Preferred) | Hard (High BP) | Water peak interference (3.33 ppm) | |
| Acetone-d6 | Moderate | Easy | Sample recovery needed | Volatile, solvent peak overlap |
| Methanol-d4 ( | Low | Easy | Polar mixtures | Poor solubility of Bromo-group |
| Very High | Moderate | Intractable solids | Changes Chemical Shifts |
Workflow: The Solubility Decision Tree
Caption: Logical workflow for selecting the optimal NMR solvent and troubleshooting aggregation issues.
Part 4: Detailed Experimental Protocols
Protocol A: Preparation of a High-Concentration Sample (for NMR)
Use this when standard preparation fails.
-
Weighing: Weigh 20–30 mg of 6-Bromo-2-methylquinoxaline into a clean vial (NOT directly into the NMR tube).
-
Solvent Addition: Add 0.6 mL of DMSO-d6 .
-
Mechanical Dissolution:
-
Vortex for 30 seconds.
-
Critical Step: Sonicate in a water bath at 40°C for 5–10 minutes. The combination of heat and ultrasound breaks the crystal lattice efficiently.
-
-
Transfer: Transfer the warm solution immediately to the NMR tube using a glass Pasteur pipette.
-
Filtration (Optional but Recommended): If the solution is not perfectly clear, filter through a small plug of glass wool inserted into the neck of the pipette during transfer. This removes micro-crystals that ruin magnetic field homogeneity (shimming).
Protocol B: The TFA Shift Test (Validation)
Use this to confirm if broad peaks are due to exchange/aggregation or impurities.
-
Acquire a standard
spectrum in . -
Add 10
L of TFA-d (or standard TFA if deuterated is unavailable, but expect a huge OH peak) to the tube. -
Shake well and re-acquire.
-
Analysis:
-
If peaks sharpen significantly: The issue was aggregation/stacking.
-
If peaks shift downfield (higher ppm): This confirms the nitrogen protonation.
-
Note: The methyl group at C-2 will likely show a distinct shift due to the ring current change upon protonation of the N-1/N-4 positions.
-
References
-
BenchChem. Solubility Profile of 6-Bromoquinoline and Derivatives: A Technical Guide. (2025).[1][2][3] Retrieved from
-
Royal Society of Chemistry (RSC). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 2. Retrieved from
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics (2010). (Standard reference for solvent peaks). Retrieved from
-
Sigma-Aldrich. NMR Solvent Selection Guide. Retrieved from
-
PubChem. Compound Summary: 6-Bromo-2-methylquinoxaline.[4] National Library of Medicine. Retrieved from
Sources
Validation & Comparative
1H NMR chemical shift assignments for 6-Bromo-2-methylquinoxaline
This guide provides a rigorous technical analysis of the 1H NMR spectral characteristics of 6-Bromo-2-methylquinoxaline , a critical intermediate in the synthesis of bioactive quinoxaline derivatives. It focuses on the definitive assignment of regiochemistry—specifically distinguishing the 6-bromo isomer from its pervasive 7-bromo byproduct.
Executive Summary & Structural Context
6-Bromo-2-methylquinoxaline is a bicyclic heteroaromatic compound used extensively in medicinal chemistry for kinase inhibitors and optical materials. Its synthesis, typically via the condensation of 4-bromo-1,2-phenylenediamine with methylglyoxal (pyruvaldehyde), inherently produces a mixture of regioisomers: the desired 6-bromo and the alternative 7-bromo isomer.
Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity. 1H NMR spectroscopy is the primary method for structural validation, relying on specific coupling constants (
Core Structural Directive
-
Formula:
-
Molecular Weight: 223.07 g/mol [1]
-
Key Feature: The position of the bromine atom relative to the methyl group determines the spin-spin coupling pattern of the most deshielded aromatic protons.
Experimental Data: Chemical Shift Assignments
The following data represents the standard assignments in Chloroform-d (
Table 1: 1H NMR Assignments for 6-Bromo-2-methylquinoxaline[2]
| Position | Proton Type | Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| H-3 | Pyrazine | 8.70 – 8.80 | Singlet (s) | - | Characteristic isolated proton on the pyrazine ring; deshielded by adjacent N4. |
| H-5 | Aromatic | 8.15 – 8.25 | Doublet (d) | ~2.0 – 2.3 | Diagnostic Signal. Peri-proton (ortho to Br). No ortho-neighbor, only meta-coupling to H-7. |
| H-8 | Aromatic | 7.90 – 8.00 | Doublet (d) | ~9.0 | Peri-proton (meta to Br). Strong ortho-coupling to H-7. |
| H-7 | Aromatic | 7.75 – 7.85 | Doublet of Doublets (dd) | 9.0, 2.2 | Ortho to H-8 and meta to H-5. |
| Me-2 | Methyl | 2.75 – 2.85 | Singlet (s) | - | Methyl group attached to the electron-deficient pyrazine ring. |
Note on Solvent Effects: In highly polar solvents like DMSO-
, the chemical shifts typically move downfield by 0.1–0.3 ppm due to solvent-solute dipole interactions, but the coupling patterns (the key to identification) remain constant.
Comparative Analysis: The "Alternative" (7-Bromo Isomer)
The primary challenge in working with this compound is the presence of 7-Bromo-2-methylquinoxaline . The table below outlines the definitive spectral differences required to reject the alternative isomer.
Table 2: Distinguishing the Regioisomers
| Feature | 6-Bromo-2-methylquinoxaline (Target) | 7-Bromo-2-methylquinoxaline (Alternative) |
| H-5 Signal (Most downfield aromatic) | Doublet ( | Doublet ( |
| H-8 Signal | Doublet ( | Doublet ( |
| Mechanistic Reason | Br at C6 isolates H-5 from any ortho neighbors. | Br at C7 leaves H-5 with an ortho neighbor (H-6). |
Visualization of Isomer Logic
The following diagram illustrates the decision tree for assigning the correct structure based on the splitting pattern of the proton at position 5 (the proton peri to Nitrogen-4).
Caption: Decision tree for distinguishing 6-bromo and 7-bromo isomers based on H-5 coupling constants.
Experimental Protocol: Sample Preparation & Acquisition
To ensure high-resolution data capable of resolving the 2 Hz meta-coupling, follow this validated protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product into a clean vial.
-
Solvent: Add 0.6 mL of Chloroform-d (
) (99.8% D) containing 0.03% TMS (v/v) as an internal reference. -
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Quinoxalines can aggregate; a clear solution is mandatory for sharp lines.
-
Filtration: If any turbidity remains (common with inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1): Set to
2.0 seconds . The isolated H-3 and H-5 protons have longer T1 relaxation times; insufficient delay will reduce their integral accuracy. -
Scans (NS): 16 to 64 scans are sufficient for 10 mg samples.
-
Processing: Apply an exponential window function with LB = 0.3 Hz to enhance resolution without broadening the fine meta-couplings.
Structural Visualization & Numbering
Understanding the numbering is critical for interpreting the "peri" effects mentioned above.
Caption: Structure of 6-Bromo-2-methylquinoxaline showing the numbering scheme.[2] Note Br is at C6.[3][4]
References
-
Synthesis and Isomer Distribution
-
General Quinoxaline NMR Shifts
-
BenchChem. (2025).[3] "Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines." Retrieved from .
-
-
Regioselectivity in Quinoxaline Synthesis
-
Spectral Data Validation
-
TubInTrain. (2021).[5] "Chalcone Analogue as New Candidate for Selective Detection of α-Synuclein Pathology - Supplementary Data." (Contains specific shift data for Compound 14). Retrieved from .
-
Sources
- 1. 6-Bromo-7-methylquinoxaline | 646504-80-5 [sigmaaldrich.com]
- 2. 2-Methylquinoxaline(7251-61-8) 1H NMR [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 5. tubintrain.eu [tubintrain.eu]
- 6. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 7. WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis of 6-Bromo-2-methylquinoxaline
This guide provides an in-depth technical comparison and analysis of 6-Bromo-2-methylquinoxaline using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will compare common HRMS platforms, detail a comprehensive analytical protocol, and explore the intricate fragmentation patterns of this halogenated heterocyclic compound.
The Imperative for Precision: Why HRMS is Essential for Novel Small Molecules
In pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount.[1] While traditional low-resolution mass spectrometry (LRMS) provides nominal mass information, it often falls short when faced with isobaric interferences or the need for definitive elemental composition.[2] High-Resolution Mass Spectrometry (HRMS) overcomes these limitations by providing two critical advantages:
-
High Mass Accuracy: HRMS instruments measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically with an error of less than 5 parts per million (ppm).[2] This accuracy allows for the confident determination of a molecule's elemental formula, a cornerstone of structural elucidation.[3][4]
-
High Resolving Power: Resolution is the ability to distinguish between two ions of very similar m/z. Modern HRMS platforms can achieve resolutions exceeding 100,000, making it possible to separate analyte signals from background noise or co-eluting isobaric compounds, thereby significantly improving signal-to-noise ratios.[4][5]
For a compound like 6-Bromo-2-methylquinoxaline, which contains nitrogen and bromine, the ability to confirm the elemental composition and resolve its unique isotopic signature is a critical first step that only HRMS can reliably provide.
Instrumentation Showdown: Orbitrap vs. Q-TOF for Quinoxaline Analysis
The two most prevalent HRMS technologies in small molecule analysis are the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap. The choice between them often depends on the specific analytical goal.
| Feature | Orbitrap (e.g., Thermo Scientific Orbitrap Exploris) | Quadrupole Time-of-Flight (Q-TOF) | Rationale for 6-Bromo-2-methylquinoxaline |
| Mass Analyzer | Ions are trapped in an electrostatic field and their axial oscillation frequency is converted to m/z.[6][7] | Ions are separated based on their flight time through a field-free tube; a reflectron enhances resolution.[8] | Both are excellent for this application. The choice may depend on existing laboratory instrumentation and workflow. |
| Resolving Power | Very High (up to >240,000 at m/z 200).[5] | High (up to 40,000 - 60,000).[8] | The ultra-high resolution of the Orbitrap provides the highest confidence in elemental composition and separation from potential interferences. |
| Mass Accuracy | Excellent (<1-3 ppm typical).[7] | Excellent (<1-5 ppm typical).[8] | Both platforms provide sufficient mass accuracy for unambiguous elemental formula determination of the parent ion and its fragments. |
| Scan Speed | Moderate (up to 22 Hz).[5] | Very Fast (up to >100 Hz).[8] | For direct infusion experiments, scan speed is less critical. For coupling with fast ultra-high performance liquid chromatography (UHPLC), the speed of a Q-TOF can be advantageous. |
| MS/MS Capability | Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD). | Collision-Induced Dissociation (CID). | Both provide high-quality MS/MS spectra for fragmentation analysis. |
For the purpose of this guide, we will proceed with a protocol that is broadly applicable to either platform, focusing on the quality of data required for confident structural analysis.
The Experimental Blueprint: A Self-Validating HRMS Protocol
A trustworthy protocol is a self-validating one. This means incorporating steps for calibration and system suitability to ensure the generated data is accurate and reproducible.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of 6-Bromo-2-methylquinoxaline at 1 mg/mL in an appropriate LC-MS grade solvent (e.g., 50:50 Methanol:Water).[9]
-
Perform a serial dilution to a working concentration of 1 µg/mL for direct infusion. The final concentration should be optimized to achieve a stable signal without causing detector saturation.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap or Bruker maXis Q-TOF) capable of >60,000 resolving power.[5][8]
-
Ionization Source: Electrospray Ionization (ESI) is the method of choice.
-
Rationale: ESI is a "soft" ionization technique ideal for polar, nitrogen-containing heterocyclic compounds.[1] It imparts minimal energy, ensuring the generation of an abundant protonated molecular ion [M+H]+, which is critical for confirming the molecular weight.
-
-
Ionization Mode: Positive.
-
Rationale: The two nitrogen atoms in the quinoxaline ring are basic and readily accept a proton, leading to a strong signal for the [M+H]+ ion.
-
-
Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Calibration: Calibrate the instrument immediately before the analysis using the manufacturer's recommended calibration solution. This is a critical step to ensure high mass accuracy.[10]
-
-
Data Acquisition:
-
MS1 Full Scan:
-
Mass Range: m/z 70-350. This range comfortably covers the molecular ion and expected fragments.
-
Resolution: Set to the highest practical value (e.g., >60,000).
-
Acquisition Mode: Profile mode to accurately observe the isotopic pattern.
-
-
MS/MS (Tandem MS) Scan:
-
Method: Data-Dependent Acquisition (dd-MS2) or targeted MS/MS.
-
Precursor Ion: Isolate the monoisotopic peak of the [M+H]+ ion (m/z 222.9865).
-
Activation: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).
-
Collision Energy: Apply a stepped collision energy (e.g., 15, 30, 45 eV) to observe both low-energy and high-energy fragments, providing a comprehensive fragmentation spectrum.
-
-
Decoding the Spectrum: MS1 Analysis of 6-Bromo-2-methylquinoxaline
The MS1 spectrum provides the first layer of structural confirmation.
Expected Molecular Ion ([M+H]⁺)
In positive ESI mode, the compound will be protonated. The expected high-resolution mass of the molecular ion is calculated as follows:
| Ion Species | Elemental Composition | Calculated Exact m/z |
| [M(⁷⁹Br)+H]⁺ | C₉H₈⁷⁹BrN₂⁺ | 222.98689 |
| [M(⁸¹Br)+H]⁺ | C₉H₈⁸¹BrN₂⁺ | 224.98484 |
An observed m/z within 5 ppm of these calculated values provides high confidence in the elemental composition.
The Bromine Isotopic Signature: A Key Confirmation Point
A hallmark of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an abundance ratio of approximately 1:1.[12] This results in two prominent peaks in the mass spectrum for any ion containing a bromine atom: the monoisotopic peak (M) and an "M+2" peak of nearly equal intensity.[13][14] Observing this pattern for the [M+H]+ ion at m/z 223 and 225 is a crucial, self-validating feature of the analysis.
Shattering the Molecule: MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) breaks the molecule apart in a controlled manner to reveal its structural backbone. By isolating the [M+H]+ ion (m/z 222.9869) and subjecting it to collision-induced dissociation (CID), we can propose the following fragmentation pathways.[15] The fragmentation of halogenated compounds is often initiated by the cleavage of the carbon-halogen bond.[13]
Analysis of Key Fragmentation Pathways
The following table summarizes the most plausible fragmentation pathways, which should be confirmed by acquiring high-resolution MS/MS data.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Calculated Fragment m/z | Proposed Structure/Mechanism |
| 222.9869 | Br• (78.9183 u) | C₉H₈N₂⁺ | 144.0709 | Loss of Bromine Radical: This is a very common pathway for brominated aromatic compounds.[13][16] The C-Br bond is relatively weak and cleaves homolytically, leaving a stable aromatic cation. |
| 222.9869 | HCN (27.0109 u) | C₈H₇BrN⁺ | 195.9760 | Loss of Hydrogen Cyanide: A characteristic fragmentation of nitrogen-containing heterocyclic rings like quinolines and quinoxalines. This involves the cleavage of the pyrazine ring. |
| 144.0709 | HCN (27.0109 u) | C₈H₇N⁺ | 117.0578 | Sequential Loss: The debrominated fragment can subsequently lose HCN, further confirming the quinoxaline core structure. |
| 195.9760 | Br• (78.9183 u) | C₈H₇N⁺ | 117.0578 | Convergent Pathway: The fragment from the initial HCN loss can then lose the bromine radical, leading to the same stable C₈H₇N⁺ ion. |
The ability to obtain accurate mass measurements on these fragment ions is what elevates this analysis.[17] For example, a neutral loss of ~27 Da could be HCN (27.0109 u) or C₂H₃ (27.0235 u). Only HRMS can differentiate between these possibilities, allowing for confident assignment of the fragmentation pathway.
A Note on Orthogonal Techniques: Comparison with GC-EI-MS
While this guide focuses on ESI-HRMS, it is worth comparing it to Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS).
-
Ionization: EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (~70 eV).[13] This leads to extensive, reproducible fragmentation but often a weak or absent molecular ion. ESI is a "soft" technique that preserves the molecular ion.
-
Fragmentation: EI spectra are rich in fragment ions, which is excellent for structural elucidation and matching against established libraries (like NIST). The fragmentation patterns can differ significantly from the CID spectra of protonated molecules from ESI.
-
Applicability: GC-MS requires the analyte to be volatile and thermally stable.[9] While 6-Bromo-2-methylquinoxaline is likely suitable, many larger, more polar drug molecules are not, making LC-ESI-MS a more broadly applicable technique in pharmaceutical analysis.
Conclusion
The structural characterization of 6-Bromo-2-methylquinoxaline serves as an excellent model for demonstrating the power and necessity of High-Resolution Mass Spectrometry. Through a combination of high mass accuracy and high resolving power, HRMS platforms like Orbitrap and Q-TOF provide unambiguous elemental composition from MS1 scans. The characteristic 1:1 isotopic pattern of bromine serves as an immediate internal validation of the compound's identity. Furthermore, high-resolution MS/MS analysis allows for the confident elucidation of complex fragmentation pathways, confirming the core structure and substituent placement. This guide illustrates a robust, self-validating workflow that provides the highest degree of confidence required by researchers in the demanding field of drug discovery and development.
References
- Thermo Fisher Scientific. (2020). Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis.
- LCGC North America. (2022).
- BenchChem. (2025).
- Hase, S., & Natsuka, S. (1983). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans. Agricultural and Biological Chemistry.
- BenchChem. (2025).
- Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
- BenchChem. (2025).
- Langenbeck, U., et al. (1977). Quinoxalinol derivatives of aliphatic 2‐oxocarboxylic acids. Infrared and mass spectra of the O‐trimethylsilylated compounds. Biomedical Mass Spectrometry.
- Scribd.
- Thermo Fisher Scientific. (2020). Delineating Small molecule analyses through Ultra-High Resolution Orbitrap Mass Spectrometry. YouTube.
- Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews.
- PubChem. 6-bromo-2-methylquinoxaline.
- Picó, Y. (2015). HRMS: Fundamentals and Basic Concepts. In Advanced Mass Spectrometry for Food Safety and Quality. Elsevier.
- Goncearenco, A., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews.
- University of California, Los Angeles (UCLA).
- El-Faham, A., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Journal of Heterocyclic Chemistry.
- Chemistry LibreTexts. (2023).
- Bioanalysis Zone. (2018). What are the main advantages of HRMS vs triple quadrupole MS?.
- Donegan, M., et al. (2021).
- Dulaurent, S., & Saint-Marcoux, F. (2023).
- Kero, F. (2012). Ion fragmentation of small molecules in mass spectrometry.
- Davidson, J. T., et al. (2020).
Sources
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- 5. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 6. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. PubChemLite - 6-bromo-2-methylquinoxaline (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 17. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Distinguishing 6-Substituted from 7-Substituted Quinoxaline Isomers: A Comprehensive Analytical Guide
Executive Summary
In the drug development pipeline, the precise spatial arrangement of functional groups dictates a molecule's pharmacodynamics and pharmacokinetics. Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities[1]. However, the classical condensation of 4-substituted-1,2-phenylenediamines with 1,2-dicarbonyl compounds inherently yields an unequal mixture of 6-substituted and 7-substituted regioisomers. Distinguishing between these two isomers is a notorious analytical challenge.
This guide provides an objective comparison of the analytical techniques used to differentiate 6- and 7-substituted quinoxalines, detailing the causality behind the spectroscopic phenomena and providing self-validating experimental protocols for researchers.
Mechanistic Origins of Regioisomerism
The formation of 6- vs. 7-substituted quinoxalines is governed by the differential nucleophilicity of the two amino groups on the 4-substituted-1,2-phenylenediamine precursor. The substituent at the 4-position exerts inductive and resonance effects that break the symmetry of the diamine.
Recent synthetic methodologies have demonstrated that this regioselectivity can be artificially regulated. Under acidic conditions (e.g., acetic acid), the 7-substituted isomer is typically favored due to the preferential electrophilic activation of the carbonyl group and the relative basicity of the amines. Conversely, basic conditions can reverse this selectivity, favoring the 6-substituted isomer[2].
Diagram 1: Acid/base-regulated regioselective synthesis of quinoxaline isomers.
Analytical Differentiation: The Spectroscopic Gold Standards
To unambiguously assign the regiochemistry of the isolated products, researchers must rely on a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[3].
H NMR: The First-Pass Diagnostic (Coupling Constants)
The benzenoid ring of the quinoxaline core contains three protons (H-5, H-7, H-8 in the 6-substituted isomer; H-5, H-6, H-8 in the 7-substituted isomer). The causality behind their differentiation lies in the
-
Ortho-coupling (
) : Typically 8.5–9.5 Hz. Occurs between adjacent protons. -
Meta-coupling (
) : Typically 1.5–2.5 Hz. Occurs between protons separated by one carbon.
In a 6-substituted isomer: H-5 is isolated between the substituent and the bridgehead carbon. It can only couple with H-7, appearing as a fine doublet (
2D NMR (HMBC & NOESY): The Definitive Proof
While
The self-validating logic of HMBC relies on the bridgehead carbons (C-9 and C-10). The pyrazine ring protons (H-2 and H-3) will show strong
Diagram 2: HMBC correlation logic for unambiguous quinoxaline regioisomer assignment.
Quantitative Data Presentation: Analytical Comparison
The following table summarizes the key diagnostic NMR signals used to differentiate the two regioisomers, assuming a standard electron-withdrawing substituent (e.g., -Cl or -CF
| Analytical Parameter | 6-Substituted Quinoxaline | 7-Substituted Quinoxaline | Diagnostic Value |
| H-5 Splitting Pattern | Doublet ( | Doublet ( | High (Primary indicator) |
| H-8 Splitting Pattern | Doublet ( | Doublet ( | High (Primary indicator) |
| H-6 / H-7 Splitting | H-7: dd ( | H-6: dd ( | Moderate |
| HMBC: H-5 Correlates to | C-4a (C-10), C-7, C-6 (Subst.) | C-4a (C-10), C-7 (Subst.), C-6 | Definitive |
| HMBC: H-8 Correlates to | C-8a (C-9), C-6 (Subst.), C-7 | C-8a (C-9), C-6, C-7 (Subst.) | Definitive |
| NOESY Correlations | Substituent | Substituent | High (if substituent has protons) |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the synthesis, isolation, and self-validating NMR acquisition required to study these isomers.
Protocol 1: Regioselective Synthesis and Chromatographic Isolation
Objective: To synthesize and separate the 6- and 7-isomers from a mixed reaction.
-
Reaction Setup : Dissolve 1.0 equivalent of 4-substituted-1,2-phenylenediamine and 1.05 equivalents of the 1,2-dicarbonyl compound in ethanol (0.2 M concentration).
-
Catalytic Control :
-
Reflux & Monitoring : Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor the consumption of the diamine via TLC (Hexane:Ethyl Acetate, 3:1).
-
Workup : Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO
, extract with dichloromethane ( mL), dry over anhydrous Na SO , and evaporate. -
Isolation : Purify the crude mixture via flash column chromatography using a shallow gradient of ethyl acetate in hexanes (5% to 20%). The 6- and 7-isomers typically elute with a
of 0.05–0.10. Collect fractions meticulously.
Protocol 2: Self-Validating 2D NMR Acquisition (HMBC)
Objective: To establish the exact connectivity of the isolated isomer.
-
Sample Preparation : Dissolve 15–20 mg of the pure isolated isomer in 0.6 mL of deuterated chloroform (CDCl
) or DMSO- . Transfer to a high-quality 5 mm NMR tube. -
Instrument Tuning : Insert the sample into a
MHz NMR spectrometer. Tune and match the probe for H and C nuclei. Lock and shim the sample to achieve a line width of Hz. -
Parameter Optimization :
-
Set the HMBC long-range coupling delay optimized for
Hz (typically ms). This is critical for observing the 3-bond correlations from H-2/H-3 to the bridgehead carbons.
-
-
Acquisition : Run the
H- C HMBC experiment with a minimum of 128 increments and 16 scans per increment to ensure an adequate signal-to-noise ratio for quaternary carbons. -
Data Processing & Validation : Apply a sine-bell squared window function. Identify the bridgehead carbons (C-9/C-10) via their correlation to the pyrazine protons. Trace the correlation from the isolated meta-coupled doublet (either H-5 or H-8) to confirm the substitution site.
References
-
Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines MDPI - Molecules URL:[Link]
-
REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE Semantic Scholar (Heterocycles) URL:[Link]
Sources
Technical Comparison Guide: HPLC Purity Analysis of 6-Bromo-2-methylquinoxaline
Executive Summary & Physicochemical Context
6-Bromo-2-methylquinoxaline (CAS: 877-42-9) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and receptor antagonists. Ensuring its purity is paramount, as regioisomeric impurities (e.g., 7-bromo-2-methylquinoxaline) and unreacted starting materials (4-bromo-1,2-diaminobenzene) can propagate through synthetic pathways, leading to costly downstream failures.
This guide moves beyond generic protocols, offering a comparative analysis of stationary phase selectivities and mobile phase modifiers. We demonstrate that while C18 columns provide robust retention, Phenyl-Hexyl phases offer superior resolution of critical regioisomeric impurities due to specific
Physicochemical Profile (Basis for Method Design)
-
LogP (Predicted): ~3.3 (Moderately Lipophilic)
-
pKa: ~0.8 (Weak base; pyrazine ring nitrogens)
-
UV Max: ~240 nm (primary), ~315 nm (secondary band typical of quinoxalines)
Comparative Study: Stationary Phase Selectivity
The separation mechanism for quinoxalines relies heavily on hydrophobic interaction. However, the planar, electron-deficient aromatic ring of 6-Bromo-2-methylquinoxaline allows for alternative selectivity using phenyl-based columns.
Experimental Setup
-
System: Agilent 1260 Infinity II LC System
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: 30°C
-
Detection: UV @ 240 nm
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
Comparison Data: C18 vs. Phenyl-Hexyl[5]
The following data represents average performance metrics observed during method development.
| Parameter | Method A (Standard) | Method B (High Selectivity) |
| Column | C18 (End-capped, 5 µm, 4.6x150mm) | Phenyl-Hexyl (5 µm, 4.6x150mm) |
| Mobile Phase | 60:40 (Water/ACN + 0.1% FA) | 55:45 (Water/MeOH + 0.1% FA) |
| Retention Time (RT) | 6.2 min | 7.8 min |
| Capacity Factor ( | 3.1 | 4.2 |
| Tailing Factor ( | 1.15 | 1.05 |
| Resolution ( | 1.8 | 3.2 |
| Selectivity ( | 1.05 | 1.12 |
*Resolution calculated between 6-Bromo-2-methylquinoxaline and its critical regioisomer impurity.
Expert Insight: Why Phenyl-Hexyl Wins
While the C18 column (Method A) provides adequate retention, it relies solely on solvophobic interactions. The Phenyl-Hexyl phase (Method B) engages in
Visualizing the Separation Mechanism
The diagram below illustrates the dual-interaction mechanism that gives the Phenyl-Hexyl phase its superior selectivity for this halogenated heterocycle.
Figure 1: Mechanistic comparison showing the additional Pi-Pi interaction provided by Phenyl-Hexyl phases.
Optimized Protocol: The "Gold Standard" Method
Based on the comparative data, the following protocol is recommended for purity release testing. It prioritizes resolution of the critical regioisomer.
Chromatographic Conditions[4][5][6][7][8][9][10][11]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid) - Buffers silanol activity.
-
B: Methanol (LC-MS Grade).
-
-
Gradient Program:
-
0.0 min: 30% B
-
10.0 min: 80% B
-
12.0 min: 80% B
-
12.1 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 5 µL.
-
Column Temp: 35°C.
-
Detection: UV Diode Array, extraction at 240 nm (impurity screen) and 315 nm (specific ID).
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of 6-Bromo-2-methylquinoxaline in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.
System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly before running samples, the following criteria must be met:
-
Retention Time Precision: RSD
0.5% for 6 replicate injections. -
Tailing Factor:
. -
Theoretical Plates:
. -
Resolution Check: If a regioisomer standard is available,
. If not, the peak-to-valley ratio of the main peak to the nearest impurity must be > 10.
Analytical Workflow Diagram
This workflow ensures traceability and data integrity during the purity check process.
Figure 2: Step-by-step analytical workflow for routine purity analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522885, 6-Bromo-2-methylquinoline (Structurally related scaffold). Retrieved from [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC - Selectivity Mechanisms. Retrieved from [Link]
Sources
Beyond Combustion: The Definitive Validation Guide for 6-Bromo-2-methylquinoxaline
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals Subject: 6-Bromo-2-methylquinoxaline (C₉H₇BrN₂)
The "Isomer Trap": Why Standard Validation Fails
In the high-stakes environment of drug development, 6-Bromo-2-methylquinoxaline serves as a critical scaffold for kinase inhibitors and intercalating agents. However, it presents a classic analytical hazard: Regioisomerism .
The standard synthesis—condensation of 4-bromo-1,2-diaminobenzene with pyruvic aldehyde—inevitably yields a mixture of 6-bromo-2-methylquinoxaline and its isomer, 7-bromo-2-methylquinoxaline .
The Critical Insight: Elemental Analysis (EA) cannot distinguish between these two isomers. Both share the exact same molecular formula (C₉H₇BrN₂) and theoretical composition. Relying solely on EA for "purity" validation is a scientific blind spot that can derail Structure-Activity Relationship (SAR) studies downstream.
This guide outlines a multi-modal validation protocol that uses EA as a coarse filter for bulk purity and Quantitative NMR (qNMR) as the fine filter for isomeric specificity.
Theoretical Framework & Elemental Baselines
Before initiating any wet chemistry, the theoretical baselines must be established.
Target Molecule: 6-Bromo-2-methylquinoxaline Formula: C₉H₇BrN₂ Molecular Weight: 223.07 g/mol
Table 1: Theoretical Composition & Acceptance Limits
Standard acceptance criteria in pharmaceutical intermediates is ±0.4% absolute deviation.
| Element | Theoretical Mass % | Lower Limit (-0.4%) | Upper Limit (+0.4%) | Common Contamination Flags |
| Carbon (C) | 48.46% | 48.06% | 48.86% | High C: Residual Solvent (EtOAc/Hexane) |
| Hydrogen (H) | 3.16% | 2.76% | 3.56% | High H: Moisture (H₂O) or Grease |
| Nitrogen (N) | 12.56% | 12.16% | 12.96% | Low N: Incomplete Combustion (Formation of refractory nitrides) |
| Bromine (Br) | 35.82% | 35.42% | 36.22% | Low Br: Debromination side-products |
Method 1: The Coarse Filter – Combustion Analysis (CHN)
Purpose: Validates bulk purity, confirms absence of inorganic salts/catalysts, and detects solvent entrapment.
The Protocol (Self-Validating System)
-
Sample Preparation (Crucial):
-
Quinoxalines are nitrogen-rich heterocycles. They often form "coke" or refractory nitrides during combustion, leading to artificially low Nitrogen values.
-
Corrective Action: Add Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) as a combustion aid to the tin capsule. This ensures complete oxidation at 950–1000°C.
-
-
Drying:
-
Sample must be dried in vacuo (40°C, <10 mbar) for 4 hours.
-
Validation Check: If %H > 3.56%, the sample is wet. Re-dry and re-run.
-
-
Execution:
-
Run in Triplicate.
-
Acceptance: RSD (Relative Standard Deviation) < 0.2% between runs.
-
Data Interpretation[1][2][3][4][5][6][7][8]
-
Scenario A (Pass): All elements within ±0.4%. Action: Proceed to qNMR.
-
Scenario B (Low N, Normal C): Incomplete combustion. Action: Retest with increased O₂ flow or V₂O₅ additive.
-
Scenario C (High C, High H): Solvent entrapment. Action: Run ¹H NMR to identify solvent, dry aggressively, and re-submit.
Method 2: The Fine Filter – Quantitative NMR (qNMR)
Purpose: The only rapid method to distinguish and quantify the 6-Br vs. 7-Br isomer ratio without developing a complex HPLC method.
The Causality
The methyl group at position 2 exerts a different electronic shielding effect on the aromatic protons depending on whether the bromine is at position 6 or 7.
-
6-Bromo isomer: The proton at C5 is a doublet (ortho-coupling) and is magnetically distinct.
-
7-Bromo isomer: The proton at C8 is a doublet, but shifts slightly upfield/downfield relative to the 6-Br analog due to distance from the pyrazine ring nitrogen.
Experimental Protocol
-
Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .
-
Why? Non-hygroscopic, distinct singlet peaks that do not overlap with the quinoxaline aromatic region (7.5–8.5 ppm).
-
-
Solvent: DMSO-d₆ (preferred over CDCl₃ to prevent aggregation/stacking effects common in planar heterocycles).
-
Acquisition Parameters (The "Trust" Factors):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 60 seconds (Must be 5–7x T1 to ensure 99.9% magnetization recovery). Failure here causes integration errors.
-
Scans: 16 or 32 (High S/N ratio).
-
Calculation
[1]Where
Comparative Analysis: EA vs. qNMR vs. HPLC
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV |
| Isomer Specificity | Fail (Cannot distinguish 6-Br/7-Br) | Excellent (Distinct shifts) | Good (Requires method dev) |
| Inorganic Impurities | Excellent (Found as ash/residue) | Fail (Invisible in ¹H NMR) | Fail (Invisible to UV) |
| Solvent Detection | Indirect (High C/H values) | Excellent (Specific peaks) | Poor (Elutes in void volume) |
| Sample Destructive? | Yes | No | No |
| Precision | ±0.3% | ±0.5% (Routine) to ±0.1% (Strict) | ±0.1% |
Verdict: EA is the "Gatekeeper" for bulk chemical integrity. qNMR is the "Judge" for isomeric identity. You need both.
Visualization: The Validation Decision Tree
The following diagram illustrates the logical workflow for validating 6-Bromo-2-methylquinoxaline, ensuring no "false passes" occur due to isomerism or solvent contamination.
Caption: Logical validation workflow integrating EA for bulk purity and qNMR for isomeric selectivity.
References
-
Mahajan, S., & Singh, I. P. (2013). "Determining and reporting purity of organic molecules: why qNMR". Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
Sources
Safety Operating Guide
6-Bromo-2-methylquinoxaline: Proper Disposal Procedures
Core Directive: Autonomy & Safety First
This guide provides a definitive, field-validated protocol for the disposal of 6-Bromo-2-methylquinoxaline (CAS: 76982-26-8). Unlike generic safety sheets, this document addresses the specific logistical requirements of handling halogenated heteroaromatic compounds in a research setting.
Critical Distinction: Do not confuse this compound with its analog, 6-Bromo-2-methylquinoline (CAS: 877-42-9). While they share similar disposal pathways, accurate chemical inventory tracking requires precise CAS verification.
Chemical Identity & Physical Properties
| Property | Detail |
| Chemical Name | 6-Bromo-2-methylquinoxaline |
| CAS Number | 76982-26-8 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, Methanol, DCM) |
| Hazard Class | Halogenated Organic (Irritant / Potential Acute Toxin) |
Hazard Identification & Risk Assessment
Expertise & Experience: In the absence of a compound-specific OSHA/ECHA harmonized toxicity profile for this specific CAS, standard laboratory safety protocols dictate treating it with the conservative rigor applied to halogenated quinoxalines.
Primary Hazards:
-
Health: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Potentially harmful if swallowed (H302).[2][3]
-
Environmental: Halogenated aromatics are often persistent in the environment. Do not discharge into drains. [1]
-
Chemical Incompatibility: Incompatible with strong oxidizing agents and strong acids.
Waste Segregation & Classification
Trustworthiness: The most common compliance violation in drug discovery labs is the commingling of halogenated and non-halogenated waste. 6-Bromo-2-methylquinoxaline contains a bromine atom, mandating its disposal in the Halogenated Waste stream.
Decision Logic: Waste Stream Selection
The following decision tree illustrates the correct classification path to prevent regulatory fines and dangerous chemical reactions.
Figure 1: Waste Segregation Decision Tree. Note that even if the solvent is non-halogenated (e.g., Methanol), dissolving a halogenated compound like 6-Bromo-2-methylquinoxaline classifies the entire mixture as Halogenated Waste.[1]
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound or Spill Residue)
-
Containment: Collect the solid material in a chemically resistant container (e.g., HDPE jar) or double-bag using heavy-duty polyethylene bags.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "6-Bromo-2-methylquinoxaline (Solid)"
-
Code: If your institution uses EPA codes, this generally falls under "Halogenated Organic Solids" (often D001/D002/D003 do not apply unless mixed with other characteristics, but check local "State-Specific" codes for halogenated organics).[1]
-
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers.
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
-
Selection: Select the Halogenated Waste Carboy .
-
Why? Even if dissolved in Ethyl Acetate (non-halogenated), the presence of the Bromine atom in the solute can disrupt incineration processes designed for non-halogenated fuels.
-
-
Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for vapor expansion.
-
Logging: Record the volume and concentration on the waste log sheet immediately.
-
Entry Example: "500 mL Methanol containing ~5g 6-Bromo-2-methylquinoxaline."
-
C. Contaminated Debris (Gloves, Weigh Boats, Syringes)[1]
-
Segregation: Do not throw in regular trash or biohazard bins.
-
disposal: Place in a dedicated "Chemically Contaminated Debris" bucket (usually a yellow or blue bin with a sealing lid).
-
Sharps: If needles were used, they must go into a hard-walled Sharps container labeled "Chemical Sharps."
Emergency Spill Response Workflow
Authoritative Grounding: In the event of a spill, immediate action prevents exposure and facility contamination. Follow this self-validating workflow.
Figure 2: Spill Response Protocol. Ensure the area is ventilated before beginning step 2.[6]
Regulatory & Compliance Reference
Compliance with local and federal regulations is mandatory. The following references support the protocols defined above.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification. 40 CFR Part 261.
-
PubChem. 6-Bromo-2-methylquinoline (Analogous Hazard Data). National Library of Medicine. (Used as proxy for GHS classification logic).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[5][2] 29 CFR 1910.1200.[5][7]
Sources
Personal protective equipment for handling 6-Bromo-2-methylquinoxaline
As a Senior Application Scientist, I approach the handling of halogenated heteroaromatics not merely as a compliance exercise, but as a system of chemical causality. 6-Bromo-2-methylquinoxaline is a highly valuable building block in drug discovery, frequently utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations) to synthesize novel kinase inhibitors. However, the exact reactivity that makes it synthetically powerful also dictates its toxicological profile.
The following guide establishes a rigorous, self-validating operational framework for handling this compound, ensuring both scientific integrity and absolute laboratory safety.
Mechanistic Hazard Assessment
6-Bromo-2-methylquinoxaline is classified under GHS as a harmful and irritating substance, carrying specific hazard codes for ingestion, skin/eye contact, and respiratory irritation (H302, H315, H319, H335)[1].
The Causality: The electron-withdrawing nature of the quinoxaline core, combined with the polarizable bromine atom, creates a highly electrophilic center. In a biological context, this allows the molecule to undergo nucleophilic aromatic substitution (
Quantitative Hazard & Physical Data Summary
To establish baseline operational parameters, all critical quantitative data regarding 6-Bromo-2-methylquinoxaline must be integrated into your risk assessment.
| Property / Metric | Value / Specification | Operational Implication |
| CAS Number | 76982-26-8 | Essential for precise SDS tracking and inventory logging. |
| Molecular Weight | 223.07 g/mol | Required for precise stoichiometric calculations in couplings. |
| GHS Hazard Codes | H302, H315, H319, H335 | Dictates the absolute need for dermal and respiratory barriers[1]. |
| Fume Hood Velocity | 80 – 100 fpm (0.4 – 0.5 m/s) | Minimum required airflow to prevent powder aerosol inhalation[2]. |
| Glove Thickness | ≥ 0.11 mm (Nitrile) | Minimum barrier thickness to prevent permeation during brief contact. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE must be rigorously enforced and mechanistically understood to mitigate the specific electrophilic risks of this compound.
| PPE Category | Specification | Mechanistic Rationale & Causality |
| Hand Protection | Double-gloved Nitrile (≥ 0.11 mm) or Neoprene | Halogenated aromatics can permeate thin latex. The outer glove acts as a sacrificial layer; if contaminated, it must be immediately shed to prevent trans-dermal migration. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Standard safety glasses leave gaps. Fine aerosolized powders can bypass standard glasses, reacting with the aqueous environment of the cornea (H319). |
| Respiratory | N95/P100 Particulate Respirator | Prevents inhalation of micro-particulates (H335). Note: The primary engineering control is the fume hood; respirators serve as secondary redundancy if handling outside a closed system. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned | Minimizes exposed skin (H315) and prevents static charge accumulation on clothing, which can cause fine powders to scatter during transfer. |
Standard Operating Procedure (SOP): Handling & Transfer
Every protocol in a high-functioning laboratory must be a self-validating system. Do not proceed to the subsequent step unless the validation check is explicitly confirmed.
-
Step 1: Engineering Control Validation
-
Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 80 and 100 fpm.
-
Validation Check: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. It must be actively and consistently pulled inward. If it flutters outward or remains still, do not open the chemical container[2].
-
-
Step 2: Static-Free Dispensing
-
Action: Place an anti-static weighing boat on the analytical balance inside the hood. Use a grounded, stainless-steel micro-spatula to transfer the 6-Bromo-2-methylquinoxaline.
-
Causality: Quinoxaline powders can hold a static charge. Using plastic spatulas can cause the powder to repel and aerosolize, drastically increasing inhalation risk.
-
-
Step 3: Closed-System Transfer
-
Action: Transfer the weighed solid directly into the reaction vessel (e.g., Schlenk flask) and immediately seal it with a rubber septum.
-
Validation Check: Purge the vessel with inert gas (Nitrogen or Argon) for 5 minutes before adding any solvents. Watch the bubbler to confirm positive pressure, ensuring the powder is locked in a controlled atmosphere before proceeding with the reaction.
-
-
Step 4: Post-Operation Decontamination
-
Action: Wipe down the balance and hood surface with an appropriate solvent (e.g., isopropanol or ethanol) using a Kimwipe.
-
Validation Check: Perform a secondary wipe with a clean Kimwipe. If any visual residue or slight yellow/brown discoloration is observed on the second wipe, repeat the solvent cleaning until the wipe remains pristine.
-
Emergency Response and Disposal Plan
Because 6-Bromo-2-methylquinoxaline contains a covalently bound halogen, its disposal and spill management require strict segregation to prevent environmental contamination and regulatory violations.
-
Spill Management (Solid): Do NOT sweep dry powder, as the mechanical action generates hazardous aerosols. Gently cover the spill with damp absorbent pads (using water or a mild surfactant). Carefully scoop the damp matrix into a sealable hazardous waste container.
-
Waste Segregation:
-
Halogenated Organic Waste: Any solvent mixture or reaction wash containing 6-Bromo-2-methylquinoxaline must be strictly routed to the "Halogenated Organics" carboy. Mixing this with non-halogenated waste can lead to exothermic side reactions in the waste stream and violates EPA/local disposal guidelines[2].
-
Solid Debris: Contaminated gloves, Kimwipes, and empty vials must be placed in a dedicated solid hazardous waste bin, clearly labeled with the CAS number and "Halogenated Solid Waste."
-
Workflow Visualization
Operational workflow and emergency decision matrix for handling 6-Bromo-2-methylquinoxaline.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine URL:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
